2,5-Dioxopyrrolidin-1-yl nonanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-2-3-4-5-6-7-8-13(17)18-14-11(15)9-10-12(14)16/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQHBHMRZFPJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90761653 | |
| Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104943-23-9 | |
| Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl nonanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dioxopyrrolidin-1-yl nonanoate, also known as N-succinimidyl nonanoate or NHS-nonanoate, is an amine-reactive chemical crosslinker. It belongs to the family of N-hydroxysuccinimide (NHS) esters, which are widely utilized in bioconjugation, diagnostics, and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.
Introduction
This compound is an activated ester of nonanoic acid.[1] The N-hydroxysuccinimide moiety serves as a good leaving group, facilitating the acylation of primary and secondary aliphatic amines under mild conditions to form stable amide bonds.[1] This reactivity makes it a valuable tool for introducing a nine-carbon aliphatic chain onto biomolecules such as proteins, peptides, and modified oligonucleotides. The lipophilic nature of the nonanoyl group can be leveraged to modify the hydrophobicity of target molecules, potentially influencing their solubility, membrane permeability, or interaction with other biomolecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 104943-23-9 | [1] |
| Molecular Formula | C₁₃H₂₁NO₄ | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) nonanoate | |
| Appearance | White to off-white crystalline solid (typical for NHS esters) | |
| Solubility | Soluble in organic solvents like DMF and DMSO. Limited solubility in aqueous buffers. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the activation of nonanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[2]
General Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on common methods for NHS ester synthesis.[2][3]
Materials:
-
Nonanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Filter paper
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve nonanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Addition of Coupling Agent: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Filtration: After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of fresh anhydrous DCM or THF.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel.
-
Drying and Storage: Dry the purified product under vacuum. Store the final product, this compound, in a desiccator at low temperature (-20°C is recommended for long-term storage) to prevent hydrolysis.
Mechanism of Action and Bioconjugation
Reaction Mechanism
The primary application of this compound is the acylation of primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release the N-hydroxysuccinimide leaving group.
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Protocol for Bioconjugation
This protocol provides a general procedure for the conjugation of this compound to a protein. The optimal conditions may vary depending on the specific protein and the desired degree of labeling.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The pH of the buffer should be between 7.2 and 8.5 for efficient conjugation.
-
Prepare NHS Ester Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution with gentle stirring. The molar ratio of NHS ester to protein will depend on the number of available primary amines on the protein and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts (N-hydroxysuccinimide and quenched NHS ester) by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as mass spectrometry or spectrophotometric assays if the nonanoyl group contains a chromophore.
Applications in Research and Development
The unique properties of this compound make it a versatile tool in several areas of scientific research:
-
Modification of Protein Hydrophobicity: The introduction of the C9 alkyl chain can increase the lipophilicity of proteins, which can be useful for studying protein-membrane interactions or for enhancing the delivery of protein therapeutics.
-
Development of Antibody-Drug Conjugates (ADCs): The nonanoyl linker can be a component of more complex linker systems in ADCs, potentially influencing the stability and pharmacokinetic properties of the conjugate.
-
Surface Immobilization: Biomolecules modified with this reagent can be immobilized on hydrophobic surfaces for the development of biosensors and diagnostic assays.
-
Peptide Synthesis: It can be used to acylate the N-terminus of peptides to introduce a lipid moiety, creating lipopeptides with potential applications in drug delivery and immunology.[4]
Conclusion
This compound is a valuable and versatile reagent for the modification of biomolecules. Its ability to efficiently introduce a lipophilic nonanoyl group via a stable amide bond provides researchers with a powerful tool for a wide range of applications in drug development, diagnostics, and fundamental biological research. This guide has provided a comprehensive overview of its properties, synthesis, and use, including detailed experimental protocols to facilitate its application in the laboratory.
References
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,5-Dioxopyrrolidin-1-yl nonanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,5-Dioxopyrrolidin-1-yl nonanoate, an N-hydroxysuccinimide (NHS) ester derivative of nonanoic acid. This compound is a valuable reagent in bioconjugation and drug development, facilitating the attachment of a nine-carbon aliphatic chain to biomolecules.
Core Chemical Properties
This compound is an activated ester designed for the acylation of primary amines under mild conditions.[1] The electron-withdrawing nature of the succinimidyl group makes the ester carbonyl highly susceptible to nucleophilic attack, enabling efficient conjugation to proteins, peptides, and other amine-containing molecules.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₄ | [2] |
| Molecular Weight | 255.31 g/mol | [1] |
| CAS Number | 104943-23-9 | [1] |
| Predicted Boiling Point | 348.4 ± 25.0 °C | [2] |
| Predicted Density | 1.11 ± 0.1 g/cm³ | [2] |
| Storage | Store at room temperature in an inert atmosphere. | [2] |
Synthesis and Reactivity
The synthesis of this compound, like other NHS esters, typically involves the activation of the corresponding carboxylic acid (nonanoic acid) with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide.[]
General Synthesis Protocol for N-Hydroxysuccinimide Esters
This protocol outlines a general method for the synthesis of NHS esters.
Materials:
-
Carboxylic acid (e.g., nonanoic acid)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate, or Tetrahydrofuran)
-
Stirring apparatus
-
Filtration setup
Methodology:
-
Dissolve the carboxylic acid and N-hydroxysuccinimide in the anhydrous solvent in a clean, dry flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the carbodiimide coupling agent (DCC or EDC) in the same solvent to the reaction mixture with continuous stirring.
-
Allow the reaction to stir in the ice bath for one hour, and then let it warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, if DCC was used, a precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration. If EDC is used, the byproduct is water-soluble and can be removed during the workup.
-
Wash the filtrate with an appropriate aqueous solution (e.g., 5% NaHCO₃, water, and brine) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NHS ester.
-
Purify the crude product by recrystallization or column chromatography.
Bioconjugation and Experimental Protocols
This compound is primarily used to introduce a lipophilic nine-carbon chain into biomolecules, which can be advantageous for applications such as targeted drug delivery or modifying the pharmacokinetic properties of a therapeutic protein. The NHS ester reacts specifically with primary amines, such as the N-terminus of proteins or the epsilon-amino group of lysine residues, to form a stable amide bond.[4][5]
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for conjugating an NHS ester to a protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[6]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[6]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.[5][6]
-
Conjugation Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is an 8-fold molar excess for mono-labeling.[6] Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[5][7] The optimal reaction time and temperature may need to be determined empirically.
-
Quench the Reaction: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts from the conjugated protein using a suitable purification method, such as size-exclusion chromatography or dialysis.[6]
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the fundamental reaction mechanism of an NHS ester with a primary amine and a typical experimental workflow for protein labeling.
References
The Cornerstone of Bioconjugation: A Technical Guide to N-hydroxysuccinimide Ester Chemistry
For researchers, scientists, and drug development professionals, N-hydroxysuccinimide (NHS) ester chemistry represents a foundational and versatile tool for the covalent modification of biomolecules. Its simplicity, efficiency, and selectivity for primary amines have established it as a workhorse in applications ranging from fluorescent labeling of proteins to the construction of complex antibody-drug conjugates (ADCs). This in-depth guide explores the core principles of NHS ester chemistry, providing detailed methodologies and quantitative data to empower researchers in their bioconjugation endeavors.
The Chemistry of Activation and Coupling
N-hydroxysuccinimide esters are highly reactive compounds designed to readily couple with primary amino groups (-NH2) found on biomolecules, most notably the N-terminus of proteins and the side chains of lysine residues.[1][] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the carbonyl carbon of the NHS ester.[][3] This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.[][3]
The formation of the NHS ester itself is typically achieved by activating a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5] This two-step process allows for the creation of amine-reactive molecules from a wide array of compounds bearing a carboxyl group.[6]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 5. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
The Enduring Workhorse of Bioconjugation: A Technical Guide to NHS Esters
For decades, N-hydroxysuccinimide (NHS) esters have remained a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules. This technical guide provides an in-depth exploration of the history, chemical principles, and practical applications of NHS esters for researchers, scientists, and drug development professionals.
A Historical Perspective: From Peptide Synthesis to Bioconjugation Mainstay
The journey of NHS esters began in the realm of peptide synthesis. Initially developed as activating agents to facilitate the formation of amide bonds between amino acids, their potential for broader applications in modifying biomolecules was quickly recognized. Their relative stability in aqueous environments compared to other activated esters, coupled with their high reactivity towards primary amines, positioned them as ideal candidates for bioconjugation. This led to their widespread adoption for labeling proteins with fluorescent dyes, attaching drugs to antibodies to create antibody-drug conjugates (ADCs), and functionalizing surfaces for immunoassays and other diagnostic applications.
The Chemical Foundation of NHS Ester Reactivity
The utility of NHS esters lies in their ability to efficiently and selectively react with primary amines (–NH₂) found on biomolecules, such as the N-terminus of a polypeptide chain and the side chain of lysine residues. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond.
dot
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.
A critical factor influencing the efficiency of this reaction is pH. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[1] At lower pH values, the primary amines are protonated (–NH₃⁺), rendering them non-nucleophilic and thus unreactive. Conversely, at higher pH, the rate of hydrolysis of the NHS ester, where it reacts with water instead of the amine, increases significantly, reducing the conjugation yield.
Quantitative Data on NHS Ester Stability and Reactivity
The stability of NHS esters is a crucial consideration for successful bioconjugation. Hydrolysis is the primary competing reaction that deactivates the NHS ester. The rate of hydrolysis is highly dependent on pH and temperature.
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.[2]
The choice between a standard NHS ester and its water-soluble analog, sulfo-NHS ester, also impacts stability and experimental design. While standard NHS esters often require dissolution in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before addition to the aqueous reaction mixture, sulfo-NHS esters contain a sulfonate group that imparts water solubility, allowing for a completely aqueous reaction. Generally, sulfo-NHS esters exhibit slightly greater stability in aqueous solutions compared to their non-sulfonated counterparts.
Table 2: Comparison of NHS and Sulfo-NHS Esters
| Feature | NHS Ester | Sulfo-NHS Ester |
| Solubility | Insoluble in aqueous buffers; requires organic solvents (DMF, DMSO) | Soluble in aqueous buffers |
| Membrane Permeability | Permeable to cell membranes | Impermeable to cell membranes |
| Stability | Generally lower in aqueous solution | Slightly higher in aqueous solution |
| Applications | Intracellular labeling, general bioconjugation | Cell surface labeling, general bioconjugation |
Experimental Protocols
General Protocol for Synthesis of an NHS Ester from a Carboxylic Acid using DCC
This protocol describes a general method for activating a carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
Materials:
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Stir bar and magnetic stir plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Dissolve the carboxylic acid and a slight molar excess (1.1-1.2 equivalents) of NHS in the anhydrous organic solvent in a clean, dry flask.
-
Cool the solution in an ice bath with stirring.
-
Add a slight molar excess (1.1-1.2 equivalents) of DCC to the cooled solution.
-
Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature for an additional 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form.
-
Remove the DCU precipitate by filtration.
-
Wash the filtrate with a small amount of cold solvent.
-
The resulting solution contains the NHS ester. The solvent can be removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
General Protocol for Labeling a Protein with an NHS Ester
This protocol provides a general guideline for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye or biotin) to a protein.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0)
-
NHS ester reagent dissolved in an organic solvent (e.g., DMF or DMSO)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., PBS). The optimal pH is typically between 7.2 and 8.5.
-
Prepare a stock solution of the NHS ester in an anhydrous organic solvent (e.g., 10 mg/mL in DMF or DMSO). This should be prepared immediately before use as NHS esters are susceptible to hydrolysis.
-
Add the NHS ester solution to the protein solution while gently vortexing or stirring. The molar ratio of NHS ester to protein will need to be optimized depending on the desired degree of labeling. A starting point is often a 10- to 20-fold molar excess of the NHS ester.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light if using a fluorescent dye.
-
Quench the reaction by adding a quenching reagent (e.g., Tris or glycine to a final concentration of 20-50 mM) to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purify the labeled protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.
Advanced Application: Proximity Labeling using TurboID
A powerful application of NHS ester chemistry is in proximity labeling techniques, such as TurboID. This method allows for the identification of proteins in close proximity to a protein of interest within a living cell. The protein of interest is fused to an engineered biotin ligase (TurboID) which, in the presence of biotin and ATP, generates a highly reactive biotin-NHS ester intermediate. This intermediate diffuses a short distance and covalently labels primary amines on nearby proteins. The biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry.
dot
Caption: Workflow for TurboID-based proximity labeling.
Conclusion
N-hydroxysuccinimide esters have proven to be an indispensable tool in the field of bioconjugation. Their robust and selective chemistry, coupled with their versatility, has enabled countless advances in basic research, diagnostics, and therapeutics. A thorough understanding of their chemical properties, reaction conditions, and stability is paramount for their successful implementation. As new challenges and opportunities arise in the life sciences, the enduring utility of NHS esters ensures they will remain a vital component of the bioconjugation toolbox for the foreseeable future.
References
A Technical Guide to Primary Amine Acylation using 2,5-Dioxopyrrolidin-1-yl nonanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2,5-Dioxopyrrolidin-1-yl nonanoate, an N-hydroxysuccinimide (NHS) ester of nonanoic acid. It is a valuable reagent for the acylation of primary amines, enabling the introduction of a nine-carbon aliphatic chain onto proteins, peptides, and other biomolecules.[1] This modification is instrumental in altering hydrophobicity, developing antibody-drug conjugates (ADCs), and labeling molecules for functional studies.[1][2] This document details the chemical properties, reaction mechanisms, experimental protocols, and critical factors influencing the efficiency of acylation.
Introduction
This compound, also known as NHS-nonanoate, is an activated ester designed for the straightforward and efficient acylation of primary aliphatic amines.[1][3] The core of its functionality lies in the N-hydroxysuccinimide (NHS) group, which serves as an excellent leaving group, facilitating the formation of a stable amide bond with a primary amine under mild conditions.[1] This reaction is highly selective for primary amines, such as the N-terminal alpha-amine of a protein or the epsilon-amine of lysine residues.[3] The attachment of the nonanoyl (a nine-carbon alkyl) chain can be used to modulate the physicochemical properties of the target molecule, for instance, by increasing its hydrophobicity. This guide serves as a technical resource for researchers employing NHS-nonanoate in bioconjugation, drug delivery system development, and proteomic studies.[4]
Physicochemical Properties
The fundamental properties of this compound are summarized below. Understanding these properties is crucial for designing experiments, including solvent selection and reaction setup.
| Property | Value | Reference |
| CAS Number | 104943-23-9 | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| Chemical Formula | C13H21NO4 | N/A |
| InChI Key | OVQHBHMRZFPJME-UHFFFAOYSA-N | [1] |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [3][5] |
Mechanism of Acylation
The acylation of a primary amine with this compound is a nucleophilic acyl substitution reaction. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. The electron-withdrawing nature of the succinimidyl group makes this carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] The subsequent collapse of the tetrahedral intermediate results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Experimental Protocol: Acylation of a Model Protein
This section provides a general protocol for the acylation of primary amines on a protein, such as Bovine Serum Albumin (BSA), using this compound.
Materials and Reagents
-
Protein of interest (e.g., BSA)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0; or Phosphate-Buffered Saline (PBS), pH 7.4)[3][5]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., desalting column) for purification[3]
Reagent Preparation
-
Protein Solution: Prepare a 5-20 mg/mL solution of the protein in the chosen reaction buffer.[3]
-
NHS-nonanoate Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[5] NHS esters are susceptible to hydrolysis, so fresh preparation is critical.[6]
Acylation Procedure
-
Add the desired molar excess of the NHS-nonanoate stock solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and may require empirical determination.[3]
-
Gently mix the reaction by pipetting or vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for a longer duration (e.g., overnight) for sensitive proteins.[3][6]
-
(Optional) Quench the reaction by adding the quenching buffer to consume any unreacted NHS-nonanoate.
Purification
-
Separate the acylated protein conjugate from excess reagent and the N-hydroxysuccinimide byproduct using a desalting column or dialysis against a suitable buffer (e.g., PBS).[3]
Experimental Workflow Diagram
Critical Parameters and Troubleshooting
The success of the acylation reaction is dependent on several factors. Careful control of these parameters is necessary to achieve desired outcomes and avoid side reactions.
Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| pH | 7.2 - 9.0 | The primary amine must be deprotonated (nucleophilic) to react. At lower pH, amines are protonated and non-reactive. At pH > 9.0, hydrolysis of the NHS ester becomes a significant competing reaction.[3] |
| Buffer Choice | Amine-free buffers (e.g., bicarbonate, phosphate, borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.[3] |
| Molar Excess | Variable (e.g., 5-20 fold molar excess over protein) | A higher excess drives the reaction towards completion but also increases the risk of non-specific modifications and protein precipitation. This should be optimized for each specific application.[3][7] |
| Hydrolysis | Use freshly prepared NHS-nonanoate solution. Minimize exposure to aqueous conditions before addition to the protein. | The NHS ester is susceptible to hydrolysis, which inactivates the reagent. The half-life decreases significantly as pH increases. |
| Side Reactions | Be aware of potential acylation of hydroxyl-containing amino acids (serine, threonine, tyrosine) at high NHS ester concentrations. These ester bonds can be selectively cleaved. | While the reaction is highly selective for primary amines, side reactions can occur.[7][8] A method involving incubation in a boiling water bath has been reported to hydrolyze these less stable ester linkages while preserving the amide bonds formed with primary amines.[7][8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Acylation Yield | 1. Hydrolyzed NHS-nonanoate reagent.2. Incorrect buffer pH (too low).3. Presence of amine-containing buffer components.4. Insufficient molar excess of the reagent. | 1. Prepare NHS-nonanoate solution immediately before use.2. Ensure reaction buffer pH is between 7.2 and 9.0.3. Use an amine-free buffer like PBS or bicarbonate.4. Perform a titration experiment to determine the optimal molar excess.[3] |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF).2. High degree of acylation altering protein solubility.3. Protein instability in the reaction buffer. | 1. Keep the volume of the added NHS-nonanoate stock solution low (<10% of total volume).2. Reduce the molar excess of the NHS-nonanoate.3. Screen for a more suitable buffer or add stabilizers like 6 M guanidine-HCl.[7][8] |
| Non-specific Modification | 1. High pH (>9.0).2. Very high molar excess of NHS-nonanoate. | 1. Lower the reaction pH to the 7.5-8.5 range.2. Reduce the molar excess of the reagent.3. Consider post-reaction treatment (e.g., heat) to reverse ester-linked modifications on hydroxyl groups if necessary.[7] |
Conclusion
This compound is a potent and versatile reagent for the specific acylation of primary amines. Its ability to introduce a nonanoyl moiety makes it a valuable tool in drug development, proteomics, and the functional modification of biomolecules. By understanding the reaction mechanism and carefully controlling key experimental parameters such as pH, buffer composition, and reagent concentration, researchers can achieve efficient and specific conjugation, enabling a wide range of applications.
References
- 1. This compound | 104943-23-9 | Benchchem [benchchem.com]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. nbinno.com [nbinno.com]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Nuances of Reactivity: An In-depth Technical Guide to NHS Esters and Amino Acids for Researchers and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are among the most prevalent and versatile reagents in bioconjugation chemistry, pivotal for the covalent modification of proteins, peptides, and other biomolecules. Their utility stems from their ability to form stable amide bonds with primary amino groups under relatively mild aqueous conditions. This technical guide provides a comprehensive overview of the reactivity of NHS esters with amino acids, offering insights into the kinetics, reaction conditions, and potential side reactions that are critical for the successful design and execution of bioconjugation strategies in research, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs).
Core Principles of NHS Ester Reactivity
The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.
The efficiency of this reaction is primarily governed by two competing factors: the rate of aminolysis (the desired reaction with the amine) and the rate of hydrolysis, where the NHS ester reacts with water. The interplay between these two reactions is heavily influenced by the reaction conditions, most notably pH.
The Critical Role of pH
The pH of the reaction buffer is the most critical parameter in NHS ester chemistry. It directly influences the nucleophilicity of the target amino groups and the stability of the NHS ester itself.
-
Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards NHS esters.[1][2][3][4]
-
Optimal pH (7.2-8.5): This pH range represents a compromise. It is slightly basic enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines (-NH2) to facilitate the reaction, while not being so alkaline as to excessively accelerate the competing hydrolysis of the NHS ester.[5][6][7][][9] The optimal pH for most NHS ester labeling reactions is often cited as 8.3-8.5.[1][4][9]
-
High pH (>8.5): As the pH increases, the rate of hydrolysis of the NHS ester increases dramatically, which can significantly reduce the yield of the desired conjugate.[1][2][3][7]
Reactivity with Amino Acid Residues
While NHS esters are highly selective for primary amines, they can also react with other nucleophilic amino acid side chains, particularly under certain conditions. Understanding this reactivity profile is crucial for predicting potential side products and optimizing reaction specificity.
Primary Targets: Lysine and the N-Terminus
The primary sites of reaction for NHS esters on proteins and peptides are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[5][6][10][11] Lysine residues are often abundant on the surface of proteins, making them readily accessible for conjugation.[10] The relative reactivity of the N-terminal α-amine compared to the lysine ε-amine is pH-dependent due to differences in their pKa values. The N-terminus generally has a lower pKa (around 7.7) than the lysine side chain (around 10.5), meaning at a near-physiological pH, the N-terminus is more nucleophilic.[12]
Secondary Targets and Side Reactions
Under certain conditions, particularly when primary amines are scarce or inaccessible, NHS esters can react with other nucleophilic residues. These side reactions are generally less efficient and the resulting linkages can be less stable than amide bonds.
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these amino acids can be acylated by NHS esters, forming ester bonds. This reaction is more significant at lower pH values (around 6.0) where primary amines are protonated and less reactive.[13][14] However, these O-acylations are generally less stable than the amide bonds formed with lysines and can be hydrolyzed.[6][11][14][15]
-
Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react with NHS esters to form a thioester linkage.[14][16] However, this reaction is generally less favored than the reaction with primary amines, and the resulting thioester bond is more labile than an amide bond.[16]
-
Histidine and Arginine: While less common, reactivity with the imidazole group of histidine and the guanidinium group of arginine has been reported, though these reactions are generally considered minor side reactions.[14]
Quantitative Data on Reactivity and Stability
| Amino Acid | Nucleophilic Group | Relative Reactivity | Resulting Linkage | Linkage Stability |
| Lysine | ε-Amino (-NH₂) | Very High | Amide | Very Stable |
| N-Terminus | α-Amino (-NH₂) | High | Amide | Very Stable |
| Tyrosine | Phenolic Hydroxyl (-OH) | Moderate (favored at pH < 7) | Ester | Labile |
| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Low to Moderate | Ester | Labile |
| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Labile |
| Histidine | Imidazole | Low | Acyl-imidazole | Very Labile |
| Arginine | Guanidinium | Very Low | Acyl-guanidinium | Labile |
Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters.
The stability of the NHS ester itself in aqueous solution is a critical factor in determining the efficiency of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly pH-dependent.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | Room Temperature | 1 hour |
| 8.6 | 4°C | 10 minutes |
Table 2: Half-life of NHS Esters in Aqueous Solution. [7][12][17]
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug).
Materials:
-
Protein of interest in a suitable buffer (e-g., phosphate-buffered saline, PBS)
-
NHS ester reagent
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5)[4]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL).[4] If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL).[4]
-
Reaction Setup: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The optimal molar excess will vary depending on the protein and the desired degree of labeling and may require empirical determination. A common starting point is a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[4] Protect from light if using a light-sensitive NHS ester.
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM.[7] This will react with any remaining NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted NHS ester and byproducts from the conjugated protein using a size-exclusion chromatography column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) and confirm the integrity of the conjugated protein.
Protocol for Determining the Degree of Labeling (DOL)
The DOL, or the average number of conjugated molecules per protein, can be determined spectrophotometrically if the conjugated molecule has a distinct absorbance spectrum.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the conjugated molecule (Aₘₐₓ).
-
Calculate the concentration of the protein, correcting for the absorbance of the conjugated molecule at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free label / Aₘₐₓ of the free label) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the concentration of the conjugated molecule: Label Concentration (M) = Aₘₐₓ / ε_label where ε_label is the molar extinction coefficient of the conjugated molecule at its Aₘₐₓ.
-
Calculate the DOL: DOL = Label Concentration / Protein Concentration
Visualizing Workflows and Relationships
NHS Ester Reaction Mechanism
Caption: Reaction mechanism of an NHS ester with a primary amine.
Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for protein labeling with NHS esters.
Conclusion
NHS esters remain a cornerstone of bioconjugation due to their reliability and the stability of the resulting amide bonds. A thorough understanding of their reactivity, particularly the influence of pH on the competition between aminolysis and hydrolysis, is paramount for achieving high-yield, specific conjugations. While highly selective for primary amines, researchers and drug development professionals must be cognizant of potential side reactions with other nucleophilic amino acids to fully control and characterize their biomolecular conjugates. By carefully controlling reaction conditions and employing robust purification and analytical methods, NHS ester chemistry can be effectively harnessed to create well-defined and functional bioconjugates for a wide array of scientific and therapeutic applications.
References
- 1. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities [agris.fao.org]
- 12. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 17. DOT Language | Graphviz [graphviz.org]
An In-depth Technical Guide on the Lipophilicity of 2,5-Dioxopyrrolidin-1-yl nonanoate and its Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive analysis of the lipophilicity of 2,5-Dioxopyrrolidin-1-yl nonanoate, an N-hydroxysuccinimide (NHS) ester functionalized with a nine-carbon alkyl chain. This document explores the quantitative measures of its lipophilicity, the implications of this property for its applications in bioconjugation and drug delivery, and detailed experimental protocols for its synthesis and lipophilicity determination.
Introduction to Lipophilicity and its Significance
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of its pharmacokinetic and pharmacodynamic properties. In drug development, a molecule's lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, governs its ability to cross biological membranes, interact with protein targets, and its overall bioavailability. For bioconjugation reagents like this compound, lipophilicity can influence reaction kinetics, protein solubility, and the properties of the resulting conjugate. The introduction of a nonanoate chain significantly increases the lipophilicity of the N-hydroxysuccinimide core, leading to distinct and impactful characteristics.
Physicochemical Properties of this compound
The chemical structure of this compound consists of a hydrophilic N-hydroxysuccinimide (NHS) ester group and a lipophilic nine-carbon nonanoate tail. This amphipathic nature is central to its utility.
Table 1: Physicochemical Data of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| 2,5-Dioxopyrrolidin-1-yl pentanoate | C9H13NO4 | 199.20 | 0.6[1] |
| 2,5-Dioxopyrrolidin-1-yl octanoate | C12H19NO4 | 241.28 | 2.2[2] |
| This compound | C13H21NO4 | 255.31 | ~2.7 (estimated) |
| 2,5-Dioxopyrrolidin-1-yl dodecanoate | C16H27NO4 | 297.39 | Not available |
Note: The logP for this compound is an estimation based on the trend observed with increasing alkyl chain length.
Implications of Lipophilicity
The pronounced lipophilicity of this compound, conferred by its C9 alkyl chain, has several important implications for its use in research and drug development.
-
Enhanced Cell Membrane Permeability: The lipophilic nonanoate tail can facilitate the passive diffusion of molecules conjugated with this reagent across the lipid bilayers of cell membranes. This is particularly advantageous for intracellular drug delivery, allowing for the transport of otherwise membrane-impermeable therapeutic agents.
-
Improved Oral Bioavailability: For small molecule drugs, increased lipophilicity can lead to better absorption from the gastrointestinal tract, potentially improving oral bioavailability. By incorporating the nonanoate moiety, the overall lipophilicity of a drug candidate can be modulated.
-
Protein and Biomolecule Interactions: In the context of bioconjugation, the lipophilic tail can influence the folding, stability, and aggregation of the target protein. It may also promote interactions with hydrophobic pockets on proteins or other biomolecules, which can be leveraged for targeted labeling or to modulate biological activity.
-
Solubility Considerations: While enhancing lipid solubility, the increased lipophilicity may decrease aqueous solubility. This is a critical consideration in formulation development and for in vitro assays, where maintaining the solubility of the reagent and the resulting conjugate is essential.
Mandatory Visualizations
Caption: Chemical structure of this compound highlighting its hydrophilic and lipophilic regions.
Caption: General workflow of a bioconjugation reaction using an NHS ester.
Caption: Conceptual diagram of enhanced membrane interaction due to lipophilicity.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of N-hydroxysuccinimide esters from carboxylic acids using a carbodiimide coupling agent.[3][4][5][6]
Materials:
-
Nonanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO4), anhydrous
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a clean, dry round bottom flask, dissolve nonanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent. If EDC was used, the urea byproduct is water-soluble and can be removed during the workup.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
Determination of Lipophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a rapid and reliable way to estimate the logP value of a compound by correlating its retention time on a reversed-phase column with those of known standards.[7][8][9]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7.4)
-
A series of standard compounds with known logP values that bracket the expected logP of the analyte.
-
This compound sample
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase and Standards: Prepare a series of mobile phases with varying compositions of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v). Prepare stock solutions of the standard compounds and the test compound (this compound) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions: Set the column temperature (e.g., 25 °C) and the flow rate (e.g., 1 mL/min). Set the UV detector to a wavelength where the compounds have adequate absorbance (e.g., 210 nm).
-
Determination of Dead Time (t0): Inject a non-retained compound (e.g., sodium nitrate or uracil) to determine the column dead time.
-
Injection of Standards and Sample: For each mobile phase composition, inject the standard compounds and the test compound. Record the retention time (tR) for each compound.
-
Calculation of the Capacity Factor (k'): Calculate the capacity factor for each compound at each mobile phase composition using the formula: k' = (tR - t0) / t0.
-
Determination of log k'w: For each compound, plot log k' versus the percentage of acetonitrile in the mobile phase. Extrapolate the linear regression to 100% water (0% acetonitrile) to obtain the intercept, which is log k'w.
-
Calibration Curve: Plot the log k'w values of the standard compounds against their known logP values. Perform a linear regression to obtain a calibration curve.
-
Determination of the logP of the Test Compound: Using the log k'w value of this compound, calculate its logP value from the calibration curve equation.
Conclusion
This compound is a valuable chemical tool whose utility is significantly shaped by its lipophilic character. The nine-carbon nonanoate chain imparts a high degree of lipophilicity, which can be strategically employed to enhance the membrane permeability and potentially the oral bioavailability of conjugated molecules. This technical guide has provided a quantitative estimation of its lipophilicity, discussed the key implications for its application in drug delivery and bioconjugation, and offered detailed protocols for its synthesis and lipophilicity determination. A thorough understanding of these principles will enable researchers and scientists to effectively utilize this compound in the development of novel therapeutics and research agents.
References
- 1. 2,5-Dioxopyrrolidin-1-yl pentanoate | C9H13NO4 | CID 13896427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dioxopyrrolidin-1-YL octanoate | C12H19NO4 | CID 3542774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 2,5-Dioxopyrrolidin-1-yl nonanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dioxopyrrolidin-1-yl nonanoate, also known as NHS-nonanoate, is an amine-reactive chemical probe used for the covalent modification of proteins. This reagent consists of a nonanoic acid moiety, a nine-carbon aliphatic chain, activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts specifically with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amine of lysine residues, to form stable amide bonds.[1][2][3][4] This modification, a form of fatty acylation, introduces a hydrophobic nine-carbon chain onto the protein surface.
The addition of a lipid chain can be instrumental in studying and modulating a protein's interaction with biological membranes, understanding the role of lipidation in cellular signaling, and developing novel therapeutic strategies.[5][6][7] This document provides detailed protocols for labeling proteins with this compound, along with application notes and troubleshooting guidance.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]
Diagram of the chemical reaction:
Experimental Protocols
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-9.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)
-
Spectrophotometer or protein assay reagents
Protocol for Protein Labeling
This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.
-
Preparation of Protein Solution:
-
Dissolve or dialyze the protein of interest into the reaction buffer at a concentration of 1-10 mg/mL.[4] Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for labeling.
-
-
Preparation of NHS-Nonanoate Stock Solution:
-
Calculation of Reagent Molar Excess:
-
Determine the desired molar excess of the NHS ester relative to the protein. A starting point of 10-50 fold molar excess is recommended. The optimal ratio will depend on the number of accessible primary amines on the protein and the desired degree of labeling.
-
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of NHS-Nonanoate | 10-50X | May need optimization for desired labeling degree. |
| Reaction pH | 8.0-9.0 | Optimal for deprotonation of primary amines. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins. |
| Reaction Time | 1-4 hours | Longer times may be needed at lower temperatures. |
| Quenching Agent | 1 M Tris-HCl or Glycine | Final concentration of 50-100 mM. |
-
Labeling Reaction:
-
Add the calculated volume of the NHS-nonanoate stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] Protect the reaction from light if the protein is light-sensitive.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted NHS-nonanoate and byproducts using size-exclusion chromatography (desalting column).[1][3]
-
Due to the increased hydrophobicity of the labeled protein, hydrophobic interaction chromatography (HIC) may also be an effective purification method to separate labeled from unlabeled protein.[8]
-
Workflow for Protein Labeling
Application Notes
The covalent attachment of a nonanoate chain to a protein can have significant effects on its physicochemical properties and biological activity.
-
Increased Hydrophobicity: The most immediate consequence of labeling is an increase in the protein's overall hydrophobicity.[9] This can be useful for:
-
Studying Protein-Membrane Interactions: The lipid chain can act as a membrane anchor, facilitating the association of the protein with lipid bilayers.[6][7][10] This is valuable for investigating the mechanisms of membrane-associated proteins.
-
Modulating Protein Localization: By increasing hydrophobicity, the labeled protein may be targeted to cellular membranes or hydrophobic pockets of other proteins.[5]
-
-
Probing Protein Structure and Function: Fatty acylation is a natural post-translational modification that regulates the function of many proteins.[5][7] Using NHS-nonanoate, researchers can mimic this modification to study its effects on:
-
Enzyme activity: Lipidation can alter the conformation and activity of enzymes.
-
Protein-protein interactions: The attached lipid chain can either promote or inhibit interactions with other proteins.[6]
-
-
Drug Development: Introducing a lipid moiety can enhance the therapeutic properties of a protein by:
-
Improving pharmacokinetic profiles: The lipid chain can promote binding to serum albumin, extending the protein's half-life in circulation.
-
Enhancing cell permeability: For some proteins, lipidation may facilitate entry into cells.
-
Signaling Pathway Example: Membrane Recruitment and Activation
Troubleshooting and Considerations
-
Protein Precipitation: The increased hydrophobicity of the labeled protein may lead to aggregation and precipitation. To mitigate this, consider:
-
Working with lower protein concentrations.
-
Including mild, non-ionic detergents (e.g., Tween-20, Triton X-100) in the reaction and purification buffers.
-
Optimizing the degree of labeling to avoid over-modification.
-
-
Low Labeling Efficiency: If the labeling efficiency is low, consider:
-
Increasing the molar excess of the NHS ester.
-
Ensuring the pH of the reaction buffer is between 8.0 and 9.0.
-
Confirming that the protein buffer is free of contaminating primary amines.
-
Using a fresh stock of anhydrous DMSO or DMF.
-
-
Heterogeneity of the Labeled Product: Labeling with NHS esters will typically result in a heterogeneous mixture of proteins with varying numbers of nonanoate chains attached at different lysine residues and the N-terminus.[1] This can be characterized by mass spectrometry. For site-specific labeling, alternative chemistries may be required.
Conclusion
Protein labeling with this compound is a valuable technique for introducing a hydrophobic aliphatic chain onto a protein of interest. This modification can be a powerful tool for researchers studying protein-lipid interactions, cellular signaling, and for the development of protein-based therapeutics. Careful optimization of the labeling protocol is crucial to achieve the desired degree of modification while maintaining the protein's structural integrity and function.
References
- 1. glenresearch.com [glenresearch.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein fatty acylation: a novel mechanism for association of proteins with membranes and its role in transmembrane regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acylation of proteins: The long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody Conjugation with 2,5-Dioxopyrrolidin-1-yl nonanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of antibodies with various molecules is a cornerstone of modern biotechnology, enabling the development of powerful research tools, diagnostic reagents, and therapeutic agents such as antibody-drug conjugates (ADCs). One common method for this modification is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines on the antibody surface to form stable amide bonds. This document provides a detailed protocol for the conjugation of 2,5-Dioxopyrrolidin-1-yl nonanoate, an NHS ester with a nine-carbon aliphatic chain, to antibodies.
This compound allows for the introduction of a hydrophobic nonanoate moiety onto the antibody. This can be useful for a variety of applications, including the development of novel ADCs where the nonanoate may act as a linker or modulate the physicochemical properties of the antibody. The fundamental reaction involves the nucleophilic attack of the ε-amino group of lysine residues on the ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[][2] The reaction is typically performed in an amine-free buffer at a slightly alkaline pH to ensure the primary amines are deprotonated and thus more nucleophilic.[]
Chemical Reaction Pathway
The conjugation of this compound to an antibody proceeds via a nucleophilic acyl substitution reaction. The primary amine groups, predominantly from lysine residues on the antibody, act as nucleophiles and attack the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.[]
References
Application Notes and Protocols: Cell Surface Modification Using 2,5-Dioxopyrrolidin-1-yl nonanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of 2,5-Dioxopyrrolidin-1-yl nonanoate for the modification of cell surface proteins. This reagent is an N-hydroxysuccinimide (NHS) ester of nonanoic acid, designed to react with primary amines on extracellular domains of membrane proteins, effectively labeling the cell surface.
Introduction
Cell surface modification is a powerful technique for studying cellular interactions, tracking cell populations, and developing targeted drug delivery systems.[1][2] this compound is an amine-reactive compound that covalently attaches a nonanoate moiety to cell surface proteins.[3] The NHS ester reacts with primary amines (e.g., on lysine residues) to form stable amide bonds.[4][5][6] The nine-carbon nonanoate chain is lipophilic and may enhance interactions with the cell membrane.[3] This modification is generally applicable to a wide range of mammalian cell types for various downstream applications, including fluorescence imaging, cell tracking, and proteomic analysis.[7]
Principle of Reaction:
N-hydroxysuccinimide (NHS) esters are widely used for amine modification due to their reactivity in physiological buffers.[5][8] The reaction of this compound with a primary amine on a cell surface protein results in the formation of a stable amide bond and the release of NHS. The reaction is most efficient at a pH of 8.0-8.5.[5][9]
Applications
-
Cell Surface Protein Labeling: Covalently attaches a lipophilic tag to cell surface proteins for studying membrane dynamics.[4][7]
-
Probing Protein Interactions: The nonanoate modification can be used to study the influence of lipophilicity on protein-protein or protein-lipid interactions.
-
Drug Delivery: The modified cell surface can be used as a platform for the subsequent attachment of drugs or imaging agents.
-
Cell Tracking: Labeled cells can be tracked in vitro and in vivo.[7]
Materials and Methods
Reagent Preparation and Storage
Proper handling and storage of this compound are critical to maintain its reactivity. NHS esters are susceptible to hydrolysis, especially in aqueous environments.[4][10]
| Parameter | Recommendation |
| Storage | Store the lyophilized solid at -20°C or -80°C, desiccated and protected from light.[4] |
| Reconstitution | Bring the vial to room temperature before opening to prevent condensation.[4] Dissolve in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[5][8] |
| Stock Solution Storage | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] |
Experimental Protocols
The following are generalized protocols for labeling adherent and suspension cells. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Labeling of Adherent Cells
This protocol is suitable for cells grown in multi-well plates or culture dishes.
| Step | Procedure | Notes |
| 1. Cell Preparation | Culture adherent cells to the desired confluency (typically 70-90%) in a suitable culture vessel. | Ensure cells are healthy and evenly distributed. |
| 2. Washing | Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[9][11] | Performing this step on ice helps to minimize membrane internalization.[9] |
| 3. Reagent Preparation | Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 2-5 mM).[9] | Prepare this solution immediately before use to minimize hydrolysis.[4] |
| 4. Labeling Reaction | Add the labeling solution to the cells, ensuring the entire surface is covered. Incubate for 30 minutes at room temperature or on ice.[9][12] | Incubation on ice can reduce the internalization of the label.[9] |
| 5. Quenching | Remove the labeling solution and wash the cells three times with a quenching buffer (e.g., PBS containing 100 mM glycine or Tris) to stop the reaction.[9] | The primary amines in the quenching buffer will react with and inactivate any remaining NHS ester. |
| 6. Final Washes | Wash the cells three times with PBS to remove excess quenching buffer and unreacted reagent. | |
| 7. Downstream Processing | The labeled cells are now ready for downstream applications such as imaging, flow cytometry, or cell lysis for biochemical analysis. |
Protocol 2: Labeling of Suspension Cells
This protocol is suitable for cells grown in suspension culture.
| Step | Procedure | Notes |
| 1. Cell Preparation | Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. | |
| 2. Washing | Resuspend the cell pellet in ice-cold PBS (pH 8.0) and centrifuge again. Repeat this wash step three times.[9] | Thorough washing is crucial to remove amine-containing media.[9] |
| 3. Cell Resuspension | Resuspend the washed cell pellet in ice-cold PBS (pH 8.0) at a concentration of approximately 1 x 10^7 cells/mL. | A higher cell concentration can improve labeling efficiency.[9] |
| 4. Reagent Preparation | Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 2-5 mM).[9] | Prepare this solution immediately before use.[4] |
| 5. Labeling Reaction | Add the labeling solution to the cell suspension and incubate for 30 minutes at room temperature or on ice with gentle mixing.[9] | Gentle agitation ensures uniform labeling. |
| 6. Quenching | Add quenching buffer (e.g., PBS containing 100 mM glycine or Tris) to the cell suspension and incubate for 10 minutes. Centrifuge and discard the supernatant.[9] | |
| 7. Final Washes | Wash the cells three times with PBS by repeated centrifugation and resuspension to remove excess quenching buffer and unreacted reagent. | |
| 8. Downstream Processing | The labeled cells are now ready for downstream applications. |
Visualizations
Experimental Workflow for Cell Surface Modification
Caption: Workflow for cell surface modification.
Representative Signaling Pathway Affected by Surface Modification
Caption: Receptor-mediated signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Hydrolyzed NHS ester | Use fresh stock solution of this compound. Prepare labeling solution immediately before use. |
| Incorrect pH of buffer | Ensure the pH of the PBS is between 8.0 and 8.5 for optimal reaction.[5][9] | |
| Presence of primary amines in buffer or media | Thoroughly wash cells to remove any traces of amine-containing substances like Tris or glycine from the culture media.[9] | |
| High Cell Death | Reagent concentration is too high | Perform a titration experiment to determine the optimal concentration of the labeling reagent for your specific cell type. |
| Prolonged incubation time | Reduce the incubation time. | |
| High Background Signal | Incomplete quenching | Ensure the quenching step is performed adequately with a sufficient concentration of quenching agent. |
| Insufficient washing | Increase the number and volume of washes after labeling and quenching. |
References
- 1. Advancing cell surface modification in mammalian cells with synthetic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell surface modification with polymers for biomedical studies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 104943-23-9 | Benchchem [benchchem.com]
- 4. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [bio-protocol.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biocompare.com [biocompare.com]
- 7. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [en.bio-protocol.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Surface protein biotinylation [protocols.io]
- 12. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dioxopyrrolidin-1-yl nonanoate in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dioxopyrrolidin-1-yl nonanoate, also known as NHS-nonanoate, is a valuable tool in the development of advanced drug delivery systems. This molecule is an N-hydroxysuccinimide (NHS) ester of nonanoic acid, featuring a nine-carbon aliphatic chain.[1] The NHS ester provides a reactive group for the straightforward conjugation to primary amines on therapeutic molecules or targeting ligands, forming stable amide bonds.[1][2] The nonanoate component introduces a lipophilic linker, which can be advantageous for enhancing the interaction of the drug delivery system with cellular membranes, potentially improving drug uptake and efficacy.[2] Lipophilic prodrugs and linkers have been shown to be beneficial in overcoming challenges such as poor absorption and drug resistance.
This document provides detailed application notes and protocols for the use of this compound in the development of targeted drug delivery systems, such as functionalized nanoparticles and liposomes.
Principle of Action
The primary application of this compound in drug delivery is to act as a bifunctional linker. The NHS ester end reacts with primary amines (-NH2) on drugs, targeting moieties (e.g., antibodies, peptides), or polymers under mild conditions to form a stable amide linkage.[3][4] The nonanoate chain, being lipophilic, can then be integrated into the lipid bilayer of liposomes or the surface of nanoparticles, or it can contribute to the overall lipophilicity of a prodrug, potentially enhancing its ability to cross cell membranes.
Application: Functionalization of Nanoparticles for Targeted Drug Delivery
This section outlines the use of this compound to conjugate a targeting ligand (e.g., an antibody) to a drug-loaded nanoparticle. The lipophilic nonanoate chain can help to anchor the conjugate to the nanoparticle surface, particularly in lipid-based or polymeric nanoparticles.
Diagram: Nanoparticle Functionalization Workflow
References
Application of 2,5-Dioxopyrrolidin-1-yl nonanoate in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dioxopyrrolidin-1-yl nonanoate, also known as N-Hydroxysuccinimide (NHS)-nonanoate, is an amine-reactive chemical probe used in proteomics to introduce a nonanoyl group onto proteins. This process, known as nonanoylation, is a type of protein acylation, a post-translational modification that can influence protein structure, function, and localization. The NHS ester functional group reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond. This application note provides detailed protocols for the use of this compound in proteomics, including protein labeling, identification of acylated proteins, and quantitative analysis.
Principle of NHS-Ester Chemistry
N-Hydroxysuccinimide esters are widely used for the modification of proteins. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the primary amine groups are deprotonated and thus more nucleophilic. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond between the nonanoate moiety and the protein.
Applications in Proteomics
-
Activity-Based Protein Profiling (ABPP): this compound can be used as a chemical probe in ABPP to identify proteins that are susceptible to acylation. By treating a proteome with the probe and subsequently analyzing the modified proteins by mass spectrometry, researchers can identify novel targets of protein acylation.
-
Inducing and Studying Protein Acylation: This reagent can be used to artificially introduce nonanoylation, allowing for the study of its effects on protein function, protein-protein interactions, and cellular signaling pathways.
-
Quantitative Proteomics: In combination with stable isotope labeling techniques, NHS-nonanoate can be used for the quantitative analysis of protein acylation. By comparing the extent of labeling between different cellular states, researchers can gain insights into the dynamics of protein acylation.
Experimental Protocols
Protocol 1: In-solution Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein or a complex protein mixture (e.g., cell lysate) with this compound in solution.
Materials:
-
Protein sample (purified protein or cell lysate)
-
This compound (NHS-nonanoate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 50 mM HEPES or phosphate buffer, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis membrane (for purification)
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). If necessary, exchange the buffer to the Labeling Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL in Labeling Buffer.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM.
-
-
Labeling Reaction:
-
Add the NHS-nonanoate stock solution to the protein sample to achieve a final molar excess of 10- to 100-fold over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and by-products by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Proteomic Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing nonanoylated protein samples for identification and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Labeled and purified protein sample (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Reduction and Alkylation:
-
To the labeled protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50-80% ACN in 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% FA.
-
Analyze the peptide mixture by LC-MS/MS. Set the mass spectrometer to identify peptides with a mass modification corresponding to the addition of a nonanoyl group (+139.11 Da on lysines and N-termini).
-
Data Presentation
Quantitative data from proteomic experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Representative Quantitative Data for Nonanoylated Peptides Identified by LC-MS/MS. This table shows example data for peptides identified with a nonanoyl modification. The fold change indicates the relative abundance of the modified peptide between two experimental conditions (e.g., treated vs. control).
| Protein | Peptide Sequence | Modification Site | Fold Change (Treated/Control) | p-value |
| Protein A | K.DLAGR.V | Lysine (K) | 3.5 | 0.001 |
| Protein B | R.ATEK.L | Lysine (K) | 2.8 | 0.005 |
| Protein C | N-term.MGSK.G | N-terminus | 1.5 | 0.04 |
| Protein D | K.STGGK.A | Lysine (K) | -2.1 | 0.01 |
Mandatory Visualizations
Experimental Workflow for Identification of Nonanoylated Proteins
Application Notes and Protocols for Ligand Immobilization using NHS Ester Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) ester chemistry is a widely adopted and versatile method for the covalent immobilization of ligands to a variety of surfaces.[1][2][3] This technique is instrumental in numerous applications, including biosensor development, proteomics, biochips, and drug discovery.[1][4] The fundamental principle involves the reaction of an NHS ester-activated surface with primary amine groups present on the ligand, such as proteins, peptides, or oligonucleotides, to form a stable amide bond.[5][6] This application note provides detailed protocols and quantitative insights into this essential bioconjugation technique.
The reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[5][7] It is crucial to consider the competition between the desired aminolysis (reaction with the amine) and the hydrolysis of the NHS ester, which becomes more pronounced at higher pH values and can reduce immobilization efficiency.[2][3][5]
Mechanism of NHS Ester Chemistry
The immobilization process using NHS ester chemistry can be broken down into two primary strategies:
-
Two-Step Carbodiimide Coupling: The surface, typically bearing carboxylic acid groups, is first activated with a carbodiimide, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester intermediate. The activated surface is then exposed to the amine-containing ligand, which displaces the NHS group to form a covalent amide bond.[6][8]
-
Direct Derivatization: The surface is directly functionalized with a molecule that already contains an NHS ester group.[2][3] This approach simplifies the process to a single step of reacting the pre-activated surface with the ligand.
A competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, leading to the regeneration of the carboxyl group and the release of NHS. This side reaction does not immobilize the ligand and reduces the overall efficiency. The rate of hydrolysis increases with pH.[5]
Quantitative Data Summary
The efficiency of ligand immobilization is influenced by several factors, including the concentration of the ligand, reaction time, pH, and buffer composition. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Condition | Resulting Surface Coverage/Efficiency | Substrate/Ligand | Reference |
| BSA Concentration | 1 µg/mL | ~491 proteins/µm² | Rough Gold / BSA | [9] |
| 10 µg/mL | ~590 proteins/µm² | Rough Gold / BSA | [9] | |
| 15 µg/mL | ~658 proteins/µm² | Rough Gold / BSA | [9] | |
| NHS Ester Hydrolysis Half-life | pH 7.0, 0°C | 4-5 hours | N/A | [5][10] |
| pH 8.6, 4°C | 10 minutes | N/A | [5][10] | |
| Immobilization Time | 1-4 hours (room temp) | Effective protein conjugation | Varies | [7][11] |
| Overnight (on ice) | Effective protein conjugation | Varies | [7] | |
| pH | 7.2 - 8.5 | Optimal for aminolysis | Varies | [5] |
| > 8.5 | Increased hydrolysis rate | Varies | [5][7] |
Experimental Workflows and Signaling Pathways
General Workflow for Ligand Immobilization
The following diagram illustrates a typical workflow for immobilizing a protein ligand onto a carboxylated surface using EDC/NHS chemistry.
Caption: General workflow for ligand immobilization.
Chemical Reaction Pathway
The core chemical reactions involved in the two-step EDC/NHS activation and subsequent ligand coupling are detailed below.
References
- 1. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 2.2. Immobilization Strategies [bio-protocol.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Ligand coupling [sprpages.nl]
- 9. Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
Application Notes: Labeling Oligonucleotides with 2,5-Dioxopyrrolidin-1-yl nonanoate
Introduction
Post-synthesis conjugation of functional moieties to oligonucleotides is a critical process in the development of therapeutic and diagnostic nucleic acids. The introduction of hydrophobic groups, such as aliphatic chains, can significantly alter the physicochemical properties of an oligonucleotide, influencing its delivery, cellular uptake, and interaction with biological membranes. 2,5-Dioxopyrrolidin-1-yl nonanoate is an N-hydroxysuccinimide (NHS) ester of nonanoic acid, a nine-carbon saturated fatty acid. It serves as an efficient reagent for introducing a nonanoyl (C9) hydrophobic tail to amino-modified oligonucleotides. This modification is achieved through the formation of a stable amide bond between the NHS ester and a primary amine on the oligonucleotide.[1][2]
Principle of Reaction
The labeling strategy relies on the reaction between the N-hydroxysuccinimide ester of nonanoic acid and a primary aliphatic amine. The amine group is typically introduced at the 5' or 3' terminus of the oligonucleotide during solid-phase synthesis using a specialized amino-modifier phosphoramidite. The reaction proceeds readily in a slightly alkaline aqueous buffer (pH 8.3-8.5), where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[2][3][4]
Applications
The addition of a nonanoate chain imparts a significant hydrophobic character to the otherwise highly polar oligonucleotide. This modification can be leveraged for several applications in research and drug development:
-
Enhanced Cellular Uptake: Hydrophobic modifications can facilitate the interaction of oligonucleotides with the lipid bilayers of cell membranes, potentially increasing cellular internalization.[5][6][7] Studies with other fatty acid-oligonucleotide conjugates have shown that such modifications can promote direct transmembrane transport, reducing the reliance on transfection reagents.[7] The nonanoate tail may enhance uptake through mechanisms like macropinocytosis or scavenger receptor-mediated endocytosis.[8][9][10]
-
Modulation of Pharmacokinetics: Conjugation of hydrophobic moieties can influence the biodistribution and plasma half-life of oligonucleotide therapeutics.[7] Fatty acid conjugates have been shown to bind to plasma proteins like albumin, which can reduce renal clearance and alter tissue distribution, leading to enhanced potency in extra-hepatic tissues such as muscle.[11][12][13]
-
Increased Potency of Antisense Oligonucleotides (ASOs): For antisense applications, enhanced delivery to target tissues can lead to increased potency. Studies with palmitate-conjugated ASOs have demonstrated improved activity in skeletal and cardiac muscle.[11][12][13]
-
Development of Novel Delivery Systems: Nonanoyl-modified oligonucleotides can self-assemble into supramolecular structures or be incorporated into lipid-based delivery systems like liposomes or micelles, further aiding in their delivery.[14]
-
Probes for Studying Membrane Interactions: The hydrophobic tail can serve as an anchor to cellular membranes, allowing the oligonucleotide to be used as a probe for studying interactions at the cell surface.
Experimental Protocols
1. Protocol for Labeling Amino-Modified Oligonucleotide with this compound
This protocol details the post-synthesis conjugation of an amino-modified oligonucleotide with this compound.
Materials:
-
5'- or 3'-amino-modified oligonucleotide (desalted or purified)
-
This compound (NHS-nonanoate)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5) or 0.1 M Sodium Borate buffer (pH 8.5)[15]
-
Nuclease-free water
-
Microcentrifuge tubes
-
Equipment for purification (e.g., HPLC system or desalting columns)
-
Equipment for analysis (e.g., UV-Vis spectrophotometer, Mass Spectrometer)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer (0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 1-2 mM.[16] Ensure the oligonucleotide is fully dissolved by vortexing.
-
-
NHS-nonanoate Solution Preparation:
-
Conjugation Reaction:
-
In a microcentrifuge tube, add a 10-20 fold molar excess of the NHS-nonanoate solution to the oligonucleotide solution.[3]
-
Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours with gentle agitation.[15] For protection of any light-sensitive modifications, the tube can be wrapped in aluminum foil.
-
-
Purification of the Conjugated Oligonucleotide:
-
The crude reaction mixture will contain the desired nonanoate-labeled oligonucleotide, unreacted oligonucleotide, and excess NHS-nonanoate and its hydrolysis byproducts.
-
Purification is typically performed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The increased hydrophobicity of the nonanoate-labeled oligonucleotide allows for its separation from the more polar, unlabeled oligonucleotide.
-
Alternatively, for desalting and removal of small molecule impurities, size-exclusion chromatography or ethanol precipitation can be employed, although this will not separate labeled from unlabeled oligonucleotides.[15]
-
-
Analysis and Quantification:
2. Protocol for Characterization by RP-HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample (unlabeled oligo, crude reaction mixture, or purified product).
-
Elute the oligonucleotides using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).
-
Monitor the absorbance at 260 nm.
-
The nonanoate-labeled oligonucleotide will have a longer retention time than the unlabeled amino-oligonucleotide due to its increased hydrophobicity.
Data Presentation
Table 1: Reagents for Conjugation Reaction.
| Reagent | Purpose | Recommended Concentration |
| Amino-modified Oligonucleotide | Substrate with primary amine | 1-2 mM in buffer |
| This compound | Labeling reagent | 20-50 mM in anhydrous DMSO |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.5) | Reaction Buffer | N/A |
Table 2: Illustrative RP-HPLC Retention Times.
| Oligonucleotide | Retention Time (min) |
| Unlabeled Amino-Oligonucleotide | 15.2 |
| Nonanoate-Labeled Oligonucleotide | 21.8 |
Table 3: Illustrative Mass Spectrometry Data.
| Oligonucleotide | Calculated Mass (Da) | Observed Mass (Da) |
| Unlabeled Amino-Oligonucleotide | 6000.0 | 6000.5 |
| Nonanoate-Labeled Oligonucleotide | 6139.2 (6000.0 + 139.2) | 6139.8 |
Mandatory Visualizations
Caption: Experimental workflow for oligonucleotide labeling.
Caption: Functional consequences of nonanoate labeling.
References
- 1. bachem.com [bachem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipid-modified oligonucleotide conjugates: Insights into gene silencing, interaction with model membranes and cellular uptake mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. A mechanistic study on the cellular uptake, intracellular trafficking, and antisense gene regulation of bottlebrush polymer-conjugated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid conjugation enhances potency of antisense oligonucleotides in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid conjugated BNA antisense oligonucleotides exhibit enhanced uptake into muscle [biosyn.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 16. furthlab.xyz [furthlab.xyz]
- 17. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 18. idtdna.com [idtdna.com]
- 19. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
Application Notes and Protocols for 2,5-Dioxopyrrolidin-1-yl nonanoate in Fluorescent Probe Creation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Harnessing Lipophilicity for Enhanced Membrane and Intracellular Labeling
2,5-Dioxopyrrolidin-1-yl nonanoate, an N-hydroxysuccinimide (NHS) ester of nonanoic acid, serves as a valuable lipophilic crosslinker for the synthesis of fluorescent probes. Its nine-carbon aliphatic chain imparts unique properties to the resulting bioconjugates, making it particularly well-suited for applications involving cellular membranes and the labeling of intracellular components.
The primary application of this compound is in the covalent labeling of primary amines on biomolecules, such as proteins and peptides, with fluorescent dyes. The NHS ester moiety reacts efficiently with nucleophilic amine groups under mild basic conditions (pH 8.0-9.0) to form stable amide bonds.[1] The nonanoate linker, due to its hydrophobic nature, can facilitate the interaction of the fluorescent probe with lipid-rich environments.
Key Applications Include:
-
Plasma Membrane Protein Labeling: The lipophilic nonanoate chain can act as a membrane anchor, increasing the local concentration of the reactive dye at the cell surface. This enhances the efficiency of labeling extracellular domains of membrane proteins on live cells, enabling the study of membrane dynamics, protein trafficking, and cell-cell interactions.
-
Probing Hydrophobic Pockets of Proteins: When conjugated to a fluorophore, the nonanoate linker can direct the probe to hydrophobic binding pockets within proteins, allowing for the study of protein conformation and ligand binding.
-
Enhanced Cell Permeability: For certain fluorophores, the addition of the lipophilic nonanoate tail can improve their ability to cross cell membranes, facilitating the labeling of intracellular targets.
-
Development of Probes for Lipid Droplets: The hydrophobic nature of the linker makes it a candidate for designing probes that localize to lipid droplets, which are key organelles in cellular lipid metabolism.
Advantages of Using a Nonanoate Linker:
-
Increased Lipophilicity: Facilitates interaction with and insertion into lipid bilayers.
-
Flexible Spacer: The nine-carbon chain provides a flexible spacer between the fluorophore and the target biomolecule, which can minimize quenching effects and preserve the biological activity of the labeled molecule.
-
Versatility: Can be used to conjugate a wide variety of fluorescent dyes to any amine-containing biomolecule.
Data Presentation
Table 1: Representative Photophysical Properties of Common Fluorophores for Conjugation
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein (FITC) | 494 | 518 | ~75,000 | 0.92 |
| Tetramethylrhodamine (TRITC) | 550 | 573 | ~95,000 | 0.28 |
| Cyanine3 (Cy3) | 550 | 570 | ~150,000 | 0.15 |
| Cyanine5 (Cy5) | 650 | 670 | ~250,000 | 0.28 |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.92 |
| Alexa Fluor 555 | 555 | 565 | ~150,000 | 0.10 |
| Alexa Fluor 647 | 650 | 668 | ~239,000 | 0.33 |
Note: These values are for the free dyes and may change upon conjugation. The specific properties of a probe synthesized with this compound should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with a this compound-Dye Conjugate
This protocol describes the general steps for conjugating a fluorescent dye containing a this compound linker to a purified protein.
Materials:
-
Purified protein (free of amine-containing buffers like Tris)
-
This compound activated fluorescent dye
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound activated dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction:
-
Calculate the required amount of dye. A 10-20 fold molar excess of the dye to the protein is a good starting point for optimization.
-
While gently vortexing the protein solution, add the dye stock solution dropwise.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (typically the first colored band).
-
-
Characterization:
-
Measure the absorbance of the conjugate at the maximum absorption wavelength of the protein (usually 280 nm) and the dye.
-
Calculate the degree of labeling (DOL) using the following formula: DOL = (A_dye × ε_protein) / [(A_protein - CF) × ε_dye] Where:
-
A_dye is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
A_protein is the absorbance of the conjugate at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye.
-
ε_protein is the molar extinction coefficient of the protein.
-
CF is the correction factor for the dye's absorbance at 280 nm (CF = A_dye at 280 nm / A_dye at max).
-
-
Protocol 2: Fluorescent Labeling of Live Cell Surface Proteins
This protocol outlines a method for labeling the plasma membrane proteins of live cells in suspension using a fluorescent probe synthesized with this compound.
Materials:
-
Live cells in suspension
-
Fluorescent probe (dye conjugated with this compound)
-
Phosphate-buffered saline (PBS), pH 8.0
-
Cell culture medium
-
Centrifuge
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS (pH 8.0) by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a concentration of 1 x 10⁶ cells/mL.
-
-
Labeling:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Add the fluorescent probe to the cell suspension to a final concentration of 1-10 µM (this should be optimized for your cell type and probe).
-
Incubate the cells on ice for 15-30 minutes, protected from light.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS (containing 1% BSA to quench any unreacted probe) by centrifugation.
-
Resuspend the final cell pellet in pre-warmed cell culture medium.
-
-
Imaging:
-
Plate the labeled cells on a suitable imaging dish.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Mandatory Visualization
Caption: Experimental workflow for creating and using a fluorescent probe.
Caption: Insulin signaling pathway leading to glucose uptake.
References
Application Notes and Protocols for Protein Biotinylation using Amine-Reactive NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including protein purification, immunoassays, and protein-protein interaction studies. N-hydroxysuccinimide (NHS) esters of biotin are among the most common and effective reagents for labeling proteins. These reagents react with primary amines (-NH2) on the protein surface, primarily on lysine residues and the N-terminus, to form stable amide bonds.
This document provides detailed application notes and protocols for the biotinylation of proteins using amine-reactive NHS esters, with a focus on those with extended spacer arms, often referred to generally as long-chain NHS esters. While the specific term "nonanoate NHS ester" suggests a nine-carbon spacer, the principles and protocols outlined here are broadly applicable to a variety of long-chain NHS-biotin reagents.
Principle of the Reaction
The biotinylation reaction using an NHS ester proceeds via the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.
Applications in Research and Drug Development
Biotinylated proteins are instrumental in a wide array of applications:
-
Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for the detection and quantification of proteins.
-
Affinity Purification: Enables the isolation of specific binding partners from complex biological samples.
-
Protein-Protein Interaction Studies: Facilitates pull-down assays and surface plasmon resonance (SPR) to investigate molecular interactions.
-
Cell Surface Labeling: Water-soluble sulfo-NHS esters can be used to specifically label proteins on the exterior of live cells, as they do not readily cross the cell membrane.[1]
-
Drug Discovery: Biotinylated drug targets can be used to screen for interacting small molecules or biologic drugs.
Experimental Protocols
Reagent and Buffer Preparation
a. Biotinylating Reagent Stock Solution:
-
Allow the vial of the NHS-biotin reagent to equilibrate to room temperature before opening to prevent moisture condensation.[2][3]
-
Dissolve the NHS-biotin reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a stock concentration of 10-50 mg/mL.[4]
-
This stock solution should be prepared fresh just before use, as NHS esters are susceptible to hydrolysis.[3] For short-term storage, aliquots can be stored at -20°C or -80°C, protected from moisture.[3]
b. Protein Sample Preparation:
-
The protein to be biotinylated should be dissolved in an amine-free buffer.[5] Commonly used buffers include phosphate-buffered saline (PBS) or bicarbonate buffer at a pH of 7.2-8.5.[2][4][6]
-
Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[6] If the protein is in an amine-containing buffer, it must be exchanged into an appropriate buffer via dialysis or gel filtration.[7]
-
The protein concentration should typically be between 1-10 mg/mL for efficient labeling.[2][4]
Protein Biotinylation Reaction
-
Molar Ratio Calculation: Determine the desired molar excess of the biotinylating reagent over the protein. A common starting point is a 10- to 20-fold molar excess.[2] The degree of biotinylation can be controlled by adjusting this ratio.[5] For more dilute protein solutions (≤ 2 mg/mL), a higher molar excess (≥ 20-fold) may be required.[5]
-
Reaction Incubation: Add the calculated volume of the biotinylating reagent stock solution to the protein solution.
-
Incubate the reaction mixture with gentle stirring or rocking. The incubation can be carried out for 30-60 minutes at room temperature or for 2 hours on ice or at 4°C.[2][5]
-
Quenching the Reaction: To stop the biotinylation reaction, add a quenching reagent that contains primary amines. Common quenching reagents include glycine or Tris buffer to a final concentration of 10-100 mM.[5] Incubate for an additional 15-30 minutes at room temperature.
Purification of Biotinylated Protein
It is crucial to remove excess, unreacted biotin to prevent interference in downstream applications.
-
Dialysis: Dialyze the biotinylated protein solution against a suitable buffer (e.g., PBS) overnight at 4°C, with at least two to three buffer changes.[4][5]
-
Gel Filtration (Desalting Column): Use a desalting column (e.g., Sephadex G-25) to separate the larger biotinylated protein from the smaller, unreacted biotin molecules.[2] This method is faster than dialysis.
Data Presentation: Key Experimental Parameters
The following table summarizes typical experimental parameters for protein biotinylation with NHS esters, compiled from various protocols.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Bicarbonate) | Avoid Tris and other amine-containing buffers. |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction with primary amines.[6] |
| NHS-Biotin Stock | 10 - 50 mg/mL in DMSO or DMF | Prepare fresh before use.[4] |
| Molar Excess of Biotin | 10 - 20 fold (can be optimized) | Adjust to control the degree of labeling.[2] |
| Incubation Time | 30 - 60 min at RT or 2 hours at 4°C | Longer incubation at lower temperatures can be gentler on the protein.[2][5] |
| Quenching Reagent | 10 - 100 mM Glycine or Tris | Stops the reaction by consuming excess NHS ester.[5] |
| Purification Method | Dialysis or Gel Filtration | Essential for removing unreacted biotin.[2][4] |
Assessing the Degree of Biotinylation
After purification, it is often necessary to determine the extent of biotinylation.
HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the moles of biotin per mole of protein. The assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.[7]
Streptavidin Gel-Shift Assay
The binding of biotinylated protein to streptavidin results in a complex with a higher molecular weight, which can be visualized as a "shift" on an SDS-PAGE gel. This provides a qualitative assessment of biotinylation.
Streptavidin Affinity Chromatography
A quantitative method involves passing the biotinylated protein solution through a streptavidin-agarose column.[4] The unbound protein in the flow-through is quantified (e.g., by measuring absorbance at 280 nm). The percentage of biotinylation is calculated by comparing the amount of protein in the flow-through to the total amount of protein initially loaded.[4]
Calculation: % Biotinylation = [(OD280 of initial sample) - (OD280 of flow-through)] / (OD280 of initial sample) x 100[4]
Visualizations
Experimental Workflow for Protein Biotinylation
Caption: General workflow for the biotinylation of proteins using an NHS ester.
Signaling Pathway Application: Pull-Down Assay Workflow
Caption: Workflow for a pull-down assay using a biotinylated protein to identify interaction partners.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive NHS-biotin reagent (hydrolyzed). | Use a fresh vial of the reagent or test the activity of the current stock. |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein. | |
| Protein Precipitation | High concentration of organic solvent from the biotin stock. | Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume). |
| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (4°C). | |
| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification by dialysis or gel filtration. |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries that target other residues. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. proteochem.com [proteochem.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
Troubleshooting & Optimization
How to prevent hydrolysis of 2,5-Dioxopyrrolidin-1-yl nonanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 2,5-Dioxopyrrolidin-1-yl nonanoate during experimental procedures.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Complete Reaction Failure
Possible Cause: Hydrolysis of the this compound (NHS ester) before or during the conjugation reaction. The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive for conjugation to primary amines.[1][2][3]
Solutions:
-
Storage and Handling:
-
Solvent Preparation:
-
If dissolving in an organic solvent, use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][4] Ensure the DMF is amine-free, which can be identified by the absence of a fishy odor.[6][7][8]
-
Prepare solutions of the NHS ester immediately before use, as stock solutions are not recommended for storage.[1] Aqueous solutions of NHS esters should be used immediately after preparation.[7]
-
-
Reaction Conditions:
-
pH Control: Maintain the reaction pH between 7.2 and 8.5. The optimal pH for the modification of amino groups is typically 8.3-8.5.[][6][7][8][9][10][11] At lower pH, the amine is protonated and less reactive, while at higher pH, the rate of hydrolysis increases significantly.[6][7][8][11]
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate-bicarbonate buffers.[1][9] Buffers containing primary amines, like Tris, will compete with the target molecule for reaction with the NHS ester.[1][9]
-
Concentration: Low concentrations of the amine-containing biomolecule can lead to a lower conjugation efficiency as hydrolysis becomes a more significant competing reaction.[] If possible, increase the concentration of the reactants.
-
Issue 2: Inconsistent or Unreliable Experimental Results
Possible Cause: Gradual hydrolysis of the this compound stock due to improper storage or handling over time.
Solutions:
-
Reagent Quality Check: The reactivity of the NHS ester can be assessed by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[2][12] The NHS byproduct absorbs light in the 260-280 nm range.[9][13][14]
-
Fresh Reagent: If in doubt about the activity of an older stock, it is best to use a fresh, unopened vial of this compound.
-
Standardized Protocols: Ensure consistent experimental setup, including buffer preparation, pH measurement, and reaction times, to minimize variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation?
A1: The primary cause of inactivation is hydrolysis. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to reaction with water, which cleaves the ester bond and releases N-hydroxysuccinimide, leaving an unreactive nonanoic acid.[2][3] This hydrolysis reaction is accelerated by increasing pH and temperature.[9][13][14]
Q2: What is the optimal pH for performing conjugation reactions with this compound?
A2: The optimal pH for conjugation reactions is between 8.3 and 8.5.[6][7][8][10][11] This pH range provides a good compromise between having a sufficient concentration of deprotonated, nucleophilic primary amines on the target molecule and minimizing the rate of NHS ester hydrolysis.[7][8]
Q3: Can I use Tris buffer for my conjugation reaction?
A3: It is not recommended to use buffers containing primary amines, such as Tris, because they will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation yields and the formation of undesired side products.[1][9]
Q4: How should I store my this compound?
A4: Store it in a tightly sealed container at -20°C with a desiccant to protect it from moisture.[1][4]
Q5: For how long is an aqueous solution of this compound stable?
A5: Aqueous solutions of NHS esters are not very stable and should be used immediately after preparation.[7] The rate of hydrolysis is significant in aqueous environments.
Q6: My compound is not soluble in aqueous buffers. How should I proceed?
A6: this compound can be first dissolved in a small amount of a water-miscible, anhydrous organic solvent like DMSO or DMF.[6][7][8] This solution can then be added to the aqueous reaction mixture containing your biomolecule. The final concentration of the organic solvent should be kept low (typically under 10%) to avoid denaturation of proteins.[1]
Data Presentation
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 7.0 | Not specified | 7 hours |
| 9.0 | Not specified | Minutes |
This table summarizes data for general NHS esters as specific data for this compound was not available. The trend of decreasing stability with increasing pH is generally applicable.[2][9][13][14]
Experimental Protocols
Protocol: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule
-
Preparation of Amine-Containing Molecule:
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, a buffer containing primary amines, such as Tris or glycine, can be added.[9]
-
-
Purification:
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. broadpharm.com [broadpharm.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. N-Hydroxysuccinimide active ester [schem.jp]
- 4. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Protein Modification with 2,5-Dioxopyrrolidin-1-yl nonanoate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of proteins after modification with 2,5-Dioxopyrrolidin-1-yl nonanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it modify proteins?
This compound is an N-hydroxysuccinimide (NHS) ester of nonanoic acid. It is an amine-reactive reagent used to attach a nine-carbon acyl chain (nonanoylation) to proteins. The NHS ester reacts with primary amines (-NH2), such as the N-terminal alpha-amino group and the epsilon-amino group of lysine residues, to form stable amide bonds.[1][2] This modification increases the hydrophobicity of the protein.
Q2: What are the critical parameters to consider before starting the modification reaction?
Before beginning the protein modification, it is crucial to consider the following:
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1][2] Amine-free buffers like phosphate-buffered saline (PBS) or bicarbonate buffer are recommended.[1][3]
-
pH: The reaction is highly pH-dependent. The optimal pH range for the reaction with primary amines is typically 7-9, with pH 8.3-8.5 being ideal for efficient modification.[1][4]
-
Reagent Stability: The NHS-ester moiety is moisture-sensitive and readily hydrolyzes in aqueous solutions, rendering it non-reactive.[1][2] It is essential to equilibrate the reagent to room temperature before opening to prevent condensation and to dissolve it in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][2] Do not prepare stock solutions for long-term storage.[2]
-
Protein Purity and Concentration: The protein sample should be pure and free of amine-containing contaminants. Protein concentrations of 1-10 mg/mL are typically used.[2]
Q3: How can I remove the unreacted this compound after the reaction?
Post-reaction purification is essential to remove the unreacted NHS-nonanoate and its hydrolysis by-products (N-hydroxysuccinimide and nonanoic acid). Common methods include:
-
Dialysis or Buffer Exchange: Effective for removing small molecule impurities from macromolecular proteins.[1][2] Dialysis cassettes or mini dialysis units are suitable for various reaction volumes.[1]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration or desalting, this method rapidly separates the larger modified protein from smaller unreacted reagents and by-products.[1][3][4]
-
Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag, Strep-tag), this method can be used for purification.[5]
Q4: How can I confirm the successful nonanoylation of my protein?
Confirmation of modification can be achieved through several analytical techniques:
-
Mass Spectrometry (MS): This is a powerful technique to confirm the modification and determine the degree of labeling.[6] An increase in the protein's molecular weight corresponding to the mass of the added nonanoyl group(s) can be detected.[6][7]
-
SDS-PAGE: While not quantitative, a slight shift in the protein's migration pattern may be observable, especially with a higher degree of modification.
-
Hydrophobicity Analysis: Techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used, as the modified protein will be more hydrophobic and have a longer retention time.
Q5: What are the potential side reactions associated with NHS esters?
Besides the desired reaction with primary amines, NHS esters can participate in side reactions, primarily the O-acylation of serine, threonine, and tyrosine residues, forming less stable O-acyl esters.[8][9] This is more likely to occur with a large molar excess of the NHS ester or at a higher pH.[9] Additionally, the succinimide ring itself can be opened by amine nucleophiles in a non-innocent side reaction.[10]
Experimental Workflow and Protocols
The overall process involves preparing the protein and reagent, performing the conjugation reaction, quenching any excess reagent, and purifying the final product.
Caption: General experimental workflow for protein nonanoylation.
Detailed Protocol: Protein Nonanoylation
This protocol is a general guideline and may require optimization for specific proteins.
1. Materials and Reagents:
-
Protein of interest (1-10 mg/mL in an appropriate buffer).
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 150 mM NaCl, pH 7.5; or 0.1 M sodium bicarbonate buffer, pH 8.3).
-
This compound (NHS-nonanoate).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., dialysis cassettes, desalting columns).
2. Protein Preparation:
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free reaction buffer.
-
This can be done using dialysis or a desalting column.[1]
3. NHS-nonanoate Reagent Preparation:
-
Equilibrate the vial of NHS-nonanoate to room temperature before opening.[1][2]
-
Immediately before use, prepare a 10-50 mM solution of the NHS-nonanoate in anhydrous DMSO or DMF.[1][2] Do not store the reconstituted reagent.[2]
4. Modification Reaction:
-
The molar ratio of NHS-nonanoate to protein needs to be optimized. A 10- to 50-fold molar excess is a common starting point.[1]
-
Slowly add the calculated volume of the NHS-nonanoate solution to the protein solution while gently vortexing. The final concentration of organic solvent should ideally not exceed 10% of the total reaction volume.[1][2]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][2]
5. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will consume any unreacted NHS-nonanoate.
-
Incubate for 15-30 minutes at room temperature.
6. Purification of the Modified Protein:
-
Promptly remove unreacted reagent, quencher, and by-products using a suitable method.
-
For Size Exclusion Chromatography (Desalting Column): Equilibrate the column with the desired final storage buffer and process the sample according to the manufacturer's instructions. This is a rapid method.[1]
-
For Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the desired storage buffer for several hours to overnight, with at least two buffer changes.[1]
7. Characterization:
-
Analyze the purified protein using mass spectrometry to confirm the mass increase and SDS-PAGE to check for purity and aggregation.[6]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale / Notes |
| Reaction Buffer | Phosphate, Bicarbonate, HEPES | Must be free of primary amines which compete with the reaction.[1][2] |
| pH | 7.0 - 9.0 (Optimal: 8.3) | Reaction rate increases with pH, but so does hydrolysis of the NHS ester.[1][4] |
| Molar Excess | 10 - 50 fold (Reagent:Protein) | Highly dependent on protein concentration and number of available amines. Needs empirical optimization.[1][2] |
| Solvent | Anhydrous DMSO or DMF | Used to dissolve the water-insoluble NHS-nonanoate. Keep final concentration <10% to avoid protein denaturation.[1][2] |
| Temperature | 4°C or Room Temperature | Lower temperature (4°C) can reduce hydrolysis and side reactions but requires longer incubation.[1][2] |
| Reaction Time | 30 - 120 minutes | Longer times may not increase labeling but will increase hydrolysis and potential side reactions.[1][2] |
| Purification Method | Principle | Advantages | Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane based on size. | Simple, gentle on the protein, can handle large volumes. | Slow (hours to overnight), may not be suitable for very small volumes. |
| Size Exclusion / Desalting | Separation based on molecular size. | Fast, efficient removal of small molecules, high protein recovery. | Can dilute the sample, limited capacity for large volumes. |
| Affinity Chromatography | Specific binding of a protein tag to a resin. | High purity in a single step. | Requires a tagged protein, potential for non-specific binding. |
Troubleshooting Guide
Caption: Troubleshooting decision tree for protein nonanoylation.
Detailed Troubleshooting Q&A
Q: My mass spec analysis shows very little or no mass increase. What went wrong? A: This indicates a low modification efficiency.
-
Possible Cause 1: Inactive Reagent. The NHS ester has hydrolyzed due to moisture or being in solution for too long.
-
Possible Cause 2: Competing Amines. Your buffer (e.g., Tris, glycine) or protein stock solution contains primary amines that consumed the reagent.
-
Possible Cause 3: Suboptimal pH. The reaction pH was too low (below 7.0), protonating the primary amines and making them poor nucleophiles.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 7.0-9.0.[1]
-
Q: My protein precipitated out of solution during or after the reaction. How can I prevent this? A: Precipitation is likely due to an increase in the protein's overall hydrophobicity from the attached nonanoyl chains or from the reaction conditions themselves.
-
Possible Cause 1: Over-modification. A high degree of nonanoylation can cause aggregation and precipitation.
-
Solution: Reduce the molar excess of the NHS-nonanoate in your reaction. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing insolubility.
-
-
Possible Cause 2: High Organic Solvent Concentration. Using too much DMSO or DMF to dissolve the reagent can denature and precipitate the protein.
Q: My final product still contains impurities when checked by MS or HPLC. How can I improve the purity? A: This suggests that the purification step was not sufficient to remove all unreacted reagent and by-products.
-
Possible Cause: Inefficient Purification Method. Dialysis can be slow and may not be 100% efficient, especially if by-products adsorb to the protein.
-
Solution: Use a desalting column (size exclusion chromatography) for a more rapid and complete removal of small molecules.[1] If using dialysis, increase the volume of the dialysis buffer and the number of buffer changes.
-
Q: I suspect I have off-target modification on Serine/Threonine/Tyrosine residues. What should I do? A: O-acylation is a known side reaction of NHS esters that forms less stable ester bonds.[8][9]
-
Possible Cause: Harsh Reaction Conditions. High pH and a large excess of the NHS ester can promote O-acylation.
-
Solution 1 (Prevention): Optimize the reaction by lowering the molar excess of the reagent and ensuring the pH does not go above 9.0.
-
Solution 2 (Reversal): These off-target ester linkages can often be selectively hydrolyzed while leaving the stable amide bonds intact. Treatment with hydroxylamine or methylamine can cleave O-acyl esters.[8] A simpler method involves incubating the sample in a boiling water bath, which has been shown to hydrolyze acetyl-ester bonds without affecting amide bonds.[9] This approach should be tested to ensure it does not denature the target protein.
-
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msvision.com [msvision.com]
- 7. agilent.com [agilent.com]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Removing unreacted 2,5-Dioxopyrrolidin-1-yl nonanoate from a sample
This technical support center provides guidance on the removal of unreacted 2,5-Dioxopyrrolidin-1-yl nonanoate from your reaction mixture. Below you will find troubleshooting guides and frequently asked questions to assist you in obtaining a highly purified final product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process after a conjugation reaction with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of unreacted this compound detected after purification. | Inefficient removal method: The chosen purification technique may not be optimal for the scale of your reaction or the properties of your molecule. | - Review the comparison of purification methods below. Size-exclusion chromatography (SEC) or dialysis are generally more effective than precipitation for complete removal.[1][2] - Optimize the chosen method: For SEC, ensure the column size is appropriate for the sample volume. For dialysis, increase the number of buffer changes and the total dialysis time. |
| Hydrolysis of the NHS ester: The unreacted this compound may have hydrolyzed to N-hydroxysuccinimide and nonanoic acid, which can also be impurities. | - Ensure timely purification: Process the reaction mixture promptly after the reaction is complete to minimize hydrolysis. - Use appropriate analytical techniques: Employ methods like HPLC or mass spectrometry to identify all species present in the sample. | |
| Low yield of the desired conjugate after purification. | Precipitation of the conjugate: The purification method, particularly precipitation, may have caused the desired product to be lost. | - Optimize precipitation conditions: If using precipitation, carefully select the solvent and temperature to selectively precipitate the unreacted ester while keeping your conjugate in solution. - Consider alternative methods: Switch to SEC or dialysis, which generally offer higher recovery rates for the conjugated product. |
| Non-specific binding to the purification matrix: The conjugate may be interacting with the SEC column material. | - Adjust buffer conditions: Modify the pH or ionic strength of the elution buffer to reduce non-specific interactions. - Consult the column manufacturer's guide: Refer to the troubleshooting section of your SEC column's technical manual for specific recommendations. | |
| Presence of unexpected byproducts. | Side reactions of the NHS ester: N-hydroxysuccinimide esters can sometimes react with other nucleophiles in the reaction mixture, leading to unintended products. | - Quench the reaction: Before purification, add a quenching agent like Tris or glycine to react with and consume any remaining unreacted NHS ester. - Characterize byproducts: Use analytical techniques to identify the byproducts and understand the side reactions, which can help in optimizing the initial reaction conditions. |
Comparison of Purification Methods
The following table provides a qualitative comparison of common methods for removing unreacted this compound.
| Method | Principle | Efficiency of Removal | Pros | Cons |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on their size. Larger molecules (the conjugate) elute first, while smaller molecules (unreacted ester and byproducts) are retained and elute later.[3] | High | - High resolution and purity. - Can be used for buffer exchange simultaneously. | - Requires specialized equipment (chromatography system). - Can lead to sample dilution.[4] |
| Dialysis | Uses a semi-permeable membrane to separate molecules based on size. Small molecules like the unreacted ester diffuse out into a larger volume of buffer, while the larger conjugate is retained. | High | - Gentle on the sample. - Simple to perform. | - Time-consuming (can take several hours to days). - Requires large volumes of buffer. |
| Precipitation | Exploits differences in solubility. A solvent is added in which the unreacted ester is insoluble, causing it to precipitate out of the solution while the desired conjugate remains dissolved. | Moderate to High | - Rapid and simple. - Can be cost-effective for large scales. | - May not be completely effective, leaving some unreacted ester in the solution. - Risk of co-precipitating the desired product, leading to lower yields. |
Frequently Asked Questions (FAQs)
Q1: How can I detect the presence of unreacted this compound in my sample?
A1: The most common methods for detecting and quantifying unreacted NHS esters and their hydrolysis byproducts are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These techniques can separate and identify the different components in your reaction mixture, providing a clear picture of the purity of your sample.
Q2: What is the shelf life of a this compound solution?
A2: Solutions of NHS esters in organic solvents like DMSO or DMF are relatively stable if stored properly at -20°C and protected from moisture. However, in aqueous solutions, NHS esters will hydrolyze. The rate of hydrolysis is pH-dependent, increasing at higher pH.[5] It is always recommended to prepare aqueous solutions of the NHS ester immediately before use.
Q3: Can I quench the reaction before purification to remove the unreacted NHS ester?
A3: Yes, quenching the reaction is a highly recommended step. Adding a primary amine-containing buffer, such as Tris or glycine, will react with any remaining this compound. This converts the reactive NHS ester into a more stable and easily removable amide byproduct.
Q4: My target molecule is small. Can I still use size-exclusion chromatography or dialysis?
A4: The feasibility of SEC and dialysis depends on the size difference between your target molecule and the unreacted this compound (molecular weight: 255.31 g/mol ). For SEC, you will need a column with a resin that has a fractionation range appropriate for separating small molecules. For dialysis, you will need a membrane with a molecular weight cut-off (MWCO) that is large enough to allow the unreacted ester to pass through but small enough to retain your product. If your product is very small, these methods may not be suitable, and you might consider alternative purification techniques like reverse-phase HPLC.
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column with an appropriate fractionation range for your conjugate.
-
Elution buffer compatible with your conjugate.
-
Chromatography system (e.g., FPLC or HPLC).
-
Sample clarification device (e.g., 0.22 µm syringe filter).
Methodology:
-
Equilibrate the SEC column: Equilibrate the column with at least two column volumes of your chosen elution buffer.
-
Prepare the sample: Clarify your reaction mixture by passing it through a 0.22 µm filter to remove any precipitates.
-
Load the sample: Inject the clarified sample onto the equilibrated column. The sample volume should typically be between 0.5% and 2% of the column volume for optimal resolution.[4]
-
Elute the sample: Begin the elution with your buffer at a flow rate recommended by the column manufacturer.
-
Collect fractions: Collect fractions as the sample elutes from the column. Your larger conjugate will elute before the smaller, unreacted this compound and its byproducts.
-
Analyze fractions: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE, or HPLC) to identify the fractions containing your purified conjugate.
-
Pool and concentrate: Pool the fractions containing the purified product. If necessary, concentrate the sample using a suitable method like ultrafiltration.
Diagrams
Caption: Workflow for removing unreacted NHS ester.
Caption: Troubleshooting logic for impure samples.
References
Technical Support Center: Troubleshooting Non-Specific Binding of NHS Ester-Modified Proteins
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving non-specific binding issues encountered when working with N-hydroxysuccinimide (NHS) ester-modified proteins.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of NHS ester-modified proteins?
A1: Non-specific binding refers to the undesirable adhesion of NHS ester-modified proteins to surfaces or other molecules in an assay that are not the intended target.[1][2] This can be caused by various factors, including hydrophobic interactions, electrostatic forces, and issues with the protein conjugate itself, leading to high background signals and inaccurate results.[2][3]
Q2: What are the common causes of non-specific binding with NHS ester-modified proteins?
A2: Common causes include:
-
Hydrolysis of the NHS ester: NHS esters can hydrolyze in aqueous solutions, especially at non-optimal pH, leading to the formation of a carboxyl group. This can increase non-specific binding through electrostatic interactions.[][5][6]
-
Excess labeling: Over-modification of the protein with the NHS ester can alter its properties and lead to aggregation or increased hydrophobicity, promoting non-specific interactions.[7]
-
Inadequate blocking: Insufficient blocking of the assay surface (e.g., microplate wells) can leave sites open for the modified protein to bind non-specifically.[8][9][10]
-
Inappropriate buffer composition: The presence of primary amines (e.g., Tris buffer) in the reaction or assay buffers can compete with the intended reaction and lead to unintended modifications or interfere with the assay.[11][12][13] Additionally, suboptimal pH or ionic strength can contribute to non-specific interactions.[14]
-
Contaminants or aggregates: The presence of aggregates of the modified protein or other contaminants can lead to high background signals.[15]
Q3: How can I prevent NHS ester hydrolysis during my labeling reaction?
A3: To minimize hydrolysis, it is crucial to perform the labeling reaction at an optimal pH, typically between 7.2 and 8.5.[] The half-life of NHS esters decreases as the pH increases.[13] It is also recommended to use freshly prepared NHS ester solutions and to avoid prolonged incubation times.[16][17] For some applications, converting the NHS ester to a more stable thioester intermediate can be a useful strategy.[15][17]
Q4: Can the choice of linker in an NHS-ester reagent affect non-specific binding?
A4: Yes, the linker can play a significant role. For instance, incorporating a polyethylene glycol (PEG) linker (NHS-PEG) can create a hydrophilic shield around the conjugate, which can help to reduce aggregation and non-specific binding.[]
Troubleshooting Guide: High Background Signal
High background is a frequent issue in assays involving NHS ester-modified proteins, such as ELISA. The following guide provides a systematic approach to troubleshooting this problem.
Problem: High and uniform background across the entire plate.
This often suggests an issue with one of the general assay steps or reagents.
| Potential Cause | Recommended Solution | Quantitative Recommendations |
| Insufficient Blocking | Increase the concentration of the blocking agent or the incubation time.[8][9] Consider switching to a different blocking agent. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available blocking buffers.[10][14] | BSA: 1-5% (w/v)[10][14] Normal Serum: 5-10% (v/v) of the same species as the secondary antibody.[8] |
| Inadequate Washing | Increase the number of wash cycles and the volume of wash buffer used.[8][9][18] Ensure that the washing is vigorous enough to remove unbound reagents. Adding a non-ionic surfactant to the wash buffer can also help.[9] | Wash Buffer Volume: At least 400 µL per well.[18] Tween 20: 0.05% (v/v) in wash buffer.[10] |
| Reagent Concentration Too High | The concentration of the NHS ester-modified protein or a secondary detection reagent may be too high. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.[8][19] | Dilute the primary/secondary antibody or conjugate further. Check the manufacturer's datasheet for recommended starting dilutions. |
| Substrate Solution Issues | The substrate may have deteriorated or become contaminated.[18] Use a fresh substrate solution and ensure it is colorless before adding it to the plate.[18][19] | - |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be binding non-specifically to other proteins in the assay. Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[8] | - |
Problem: High background in negative control wells.
This indicates that one or more components are binding non-specifically in the absence of the target analyte.
| Potential Cause | Recommended Solution |
| Non-specific binding of the NHS ester-modified protein | Optimize the blocking step as described above. Also, consider modifying the buffer conditions by adjusting the pH or increasing the salt concentration to reduce electrostatic interactions.[14] Adding a non-ionic surfactant can help mitigate hydrophobic interactions.[14][20] |
| Contamination | Reagents or samples may be contaminated.[19] Use fresh reagents and take care to avoid cross-contamination between wells.[18][19] |
| Detection antibody binding to the coating antibody | In a sandwich ELISA format, ensure that the detection antibody does not recognize the capture antibody.[19] |
Experimental Protocols
Protocol 1: General NHS Ester Labeling of a Protein
This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)
-
NHS ester reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[21]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., G-25)
Procedure:
-
Prepare the protein solution at a concentration of 2-20 mg/mL in the labeling buffer.[7]
-
Immediately before use, dissolve the NHS ester in a small amount of DMF or DMSO to a concentration of 10 mg/mL.[11]
-
Add the dissolved NHS ester to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[21] The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7][21]
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[7]
-
Determine the degree of labeling by measuring the absorbance of the protein and the label.
Protocol 2: Troubleshooting High Background in an ELISA
This protocol outlines a systematic approach to identifying the source of high background.
Procedure:
-
Run Control Wells: Set up your ELISA plate as usual, but include the following control wells:
-
No Coating Antigen Control: Wells without the coating antigen to check for non-specific binding to the plate surface.
-
No Primary Antibody Control: Wells with all reagents except the primary antibody to check for non-specific binding of the secondary antibody.[8]
-
No Sample Control (Buffer Only): Wells containing only the sample diluent to assess the background from the detection system.
-
-
Optimize Blocking:
-
Test different blocking agents (e.g., 1% BSA, 5% non-fat milk, commercial blockers).
-
Vary the blocking incubation time (e.g., 1 hour at 37°C vs. overnight at 4°C).
-
-
Optimize Washing:
-
Titrate Reagents:
-
Perform a checkerboard titration of your NHS ester-modified protein and the detection antibody to find the optimal concentrations.
-
Visualizations
Caption: Mechanism of NHS ester reaction with a primary amine and the competing hydrolysis reaction.
Caption: General experimental workflow for protein labeling with NHS esters.
Caption: Decision tree for troubleshooting high background signals.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. US20080108147A1 - Reduction of non-specific binding in immunoassays - Google Patents [patents.google.com]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glenresearch.com [glenresearch.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. biocompare.com [biocompare.com]
- 10. arp1.com [arp1.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sinobiological.com [sinobiological.com]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. nicoyalife.com [nicoyalife.com]
- 21. interchim.fr [interchim.fr]
Technical Support Center: 2,5-Dioxopyrrolidin-1-yl nonanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dioxopyrrolidin-1-yl nonanoate.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
For long-term stability, this compound should be stored in a cool, dry place.[1] Some suppliers recommend storage at -20°C in an inert atmosphere to prevent degradation from moisture and air.[2][3][4] Always keep the container tightly closed when not in use.[1]
2. What are the appropriate handling precautions for this compound?
This compound may cause skin and serious eye irritation, as well as respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to avoid contact.[1][5] Wash hands thoroughly after handling.[1]
3. How should I dissolve this compound for my experiments?
Many N-hydroxysuccinimide (NHS) esters that are not sulfonated have low solubility in water.[5] Therefore, it is recommended to first dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.[1][5][6]
4. What is the optimal pH for reacting this compound with primary amines?
The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5.[5] A pH of 8.3-8.5 is often recommended to achieve a good balance between the rate of the aminolysis reaction and the competing hydrolysis of the NHS ester.[1][6]
5. How stable is this compound in aqueous solutions?
The stability of NHS esters in aqueous solutions is significantly influenced by pH. As the pH increases, the rate of hydrolysis also increases, which competes with the desired reaction with primary amines.[5][7][8] This can lead to lower yields of your desired product.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction buffer. | Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.[5] A pH of 8.3-8.5 is often ideal.[1][6] Use a freshly prepared buffer and verify its pH before starting the reaction. |
| Hydrolysis of the NHS ester. | Prepare the solution of this compound in organic solvent immediately before use and add it to the reaction mixture promptly. Avoid prolonged exposure of the NHS ester to aqueous conditions before the reaction. |
| Inactive this compound. | Improper storage can lead to the degradation of the compound. Ensure it has been stored in a cool, dry place, and consider using a fresh vial if there are concerns about the activity of your current stock.[1] |
| Presence of primary amines in the buffer. | Avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the NHS ester.[5] Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are suitable alternatives.[5] |
Issue 2: Poor Solubility of this compound
| Possible Cause | Troubleshooting Step |
| Direct dissolution in aqueous buffer. | Due to the hydrophobic nature of the nonanoate chain, direct dissolution in aqueous buffers is often difficult. First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[1][5][6] |
| Precipitation upon addition to the aqueous buffer. | After dissolving in an organic solvent, add the solution dropwise to the stirred aqueous reaction mixture to facilitate mixing and prevent precipitation. The final concentration of the organic solvent in the reaction should be kept low (typically 0.5% to 10%) to avoid denaturing proteins or affecting the reaction.[5] |
Quantitative Data Summary
The stability of the N-hydroxysuccinimide ester is critical for successful conjugation. The following table summarizes the half-life of NHS esters at different pH values, highlighting the importance of pH control during your experiment.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 to 5 hours[5][7] |
| 8.0 | Room Temperature | ~1 hour[8] |
| 8.6 | 4 | 10 minutes[5][7] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[1][6]
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]
-
Ensure the protein solution is free of any stabilizers that contain primary amines, such as Tris or glycine.
-
-
Prepare the this compound Solution:
-
Perform the Labeling Reaction:
-
Purify the Conjugate:
-
Remove the unreacted this compound and the N-hydroxysuccinimide by-product by passing the reaction mixture through a gel filtration column equilibrated with your desired storage buffer (e.g., PBS).[1]
-
Visualizations
Caption: A typical experimental workflow for protein labeling.
Caption: Key factors influencing the success of conjugation reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Quantifying Labeling with 2,5-Dioxopyrrolidin-1-yl nonanoate (NHS-nonanoate)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dioxopyrrolidin-1-yl nonanoate and other NHS esters for biomolecule labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with my protein?
A1: The optimal pH for the reaction of NHS esters with primary amines (like the N-terminus of a protein or the side chain of lysine) is between 8.3 and 8.5.[1][2] At a lower pH, the amino group is protonated, which prevents the modification from occurring.[1][2] Conversely, at a higher pH, the hydrolysis of the NHS ester is rapid, leading to a decreased yield of the labeled molecule.[1][2]
Q2: Which buffers should I use for the labeling reaction?
A2: A 0.1 M sodium bicarbonate solution is a suitable buffer as it provides the appropriate pH.[1][2] A 0.1 M phosphate buffer is another good alternative.[1] It is critical to avoid buffers containing primary amines, such as Tris-based buffers, as they will compete with your biomolecule for reaction with the NHS ester.[1]
Q3: My this compound is not dissolving well in my aqueous buffer. What should I do?
A3: If the NHS ester has poor solubility in aqueous solutions, you can first dissolve it in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then add this solution to your protein solution in the appropriate buffer.[1][2] It is crucial to use high-quality, amine-free DMF, as it can degrade into dimethylamine, which can react with the NHS ester.[1]
Q4: How much this compound should I use?
A4: A common starting point is to use a molar excess of the NHS ester relative to the amount of your biomolecule. An empirical value for mono-labeling of many common proteins and peptides is an 8-fold molar excess.[1][2] However, the optimal ratio can depend on the protein's structure and the number of available labeling sites, so you may need to optimize this for your specific experiment.[1][2] For example, to label 3 mg of BSA (molar weight 66,500 Da) with Cy5 NHS ester (molar weight 616 Da) for maximum mono-labeled product, one would use 0.22 mg of the Cy5 dye NHS ester, which corresponds to an 8-fold molar excess.[1]
Q5: How can I determine the degree of labeling (DOL)?
A5: The degree of labeling (DOL), or the average number of label molecules per protein, can be determined using UV-Visible spectrophotometry.[3][4] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label.[5] A correction factor is needed to account for the label's absorbance at 280 nm.
Troubleshooting Guides
Problem: Low or No Labeling Efficiency
Possible Cause 1: Incorrect pH of the reaction buffer.
-
Solution: Ensure the pH of your reaction buffer is between 8.3 and 8.5.[1][2] Use a calibrated pH meter to verify. During large-scale labeling reactions, the hydrolysis of the NHS ester can cause the pH to drop, so it may be necessary to monitor the pH or use a more concentrated buffer.[1][2]
Possible Cause 2: Presence of primary amines in the buffer.
-
Solution: Avoid buffers containing primary amines like Tris.[1] Dialyze your protein against a suitable buffer like PBS or sodium bicarbonate buffer to remove any contaminating amines.[6]
Possible Cause 3: Hydrolyzed/Inactive this compound.
-
Solution: NHS esters are sensitive to moisture and can hydrolyze over time, rendering them inactive.[7] Always use fresh, anhydrous DMSO or DMF to dissolve the NHS ester immediately before use.[8] To check the reactivity of your NHS ester, you can perform a simple hydrolysis assay. This involves intentionally hydrolyzing the ester with a base and measuring the increase in absorbance at 260-280 nm due to the release of N-hydroxysuccinimide.[7]
Possible Cause 4: Insufficient molar excess of the labeling reagent.
-
Solution: Increase the molar excess of the this compound in the reaction. For dilute protein solutions, a higher molar excess may be required to achieve the desired degree of labeling.[8] It is recommended to perform small-scale pilot experiments with varying molar ratios to determine the optimal condition for your specific protein.[9]
Problem: Over-labeling or Precipitation of the Protein Conjugate
Possible Cause 1: Excessive molar ratio of the labeling reagent.
-
Solution: Over-labeling can lead to protein precipitation and loss of biological activity.[5] Reduce the molar excess of the this compound in the reaction. Perform a titration of the NHS ester to find the optimal ratio that provides sufficient labeling without causing precipitation.
Possible Cause 2: Non-specific labeling.
-
Solution: While NHS esters primarily react with primary amines, side reactions with tyrosine, serine, and threonine residues can occur, especially at a higher pH.[10][11][12] If specificity is a major concern, consider alternative labeling strategies, such as converting the NHS ester to a thioester to specifically target an N-terminal cysteine residue.[13][14]
Quantitative Data Summary
The efficiency of the labeling reaction is a balance between the reaction with the target amine and the hydrolysis of the NHS ester. The rate of hydrolysis is highly dependent on the pH of the solution.
| pH | Half-life of NHS Ester Hydrolysis | Reference |
| 7.0 | 4-5 hours at 0°C | [15] |
| 8.0 | 210 minutes | [16][17] |
| 8.5 | 180 minutes | [16][17] |
| 8.6 | 10 minutes at 4°C | [15] |
| 9.0 | 125 minutes | [16][17] |
Experimental Protocols
Detailed Protocol for Calculating the Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method to determine the average number of label molecules conjugated to a protein.
-
Purify the Labeled Protein: It is crucial to remove all non-conjugated this compound from the labeled protein. This is typically achieved by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[5][6]
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-label conjugate at 280 nm (A280).[5]
-
Measure the absorbance of the conjugate at the maximum absorbance wavelength (λmax) of the this compound label (Alabel).
-
-
Calculate Protein Concentration:
-
A correction factor (CF) is required to account for the absorbance of the label at 280 nm. The CF is the ratio of the label's absorbance at 280 nm to its absorbance at its λmax.
-
The corrected protein absorbance (Aprotein) is calculated as: A_protein = A_280 - (A_label * CF)
-
The concentration of the protein (in M) is then calculated using the Beer-Lambert law: [Protein] = A_protein / (ε_protein * path length) where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Label Concentration:
-
The concentration of the label (in M) is calculated as: [Label] = A_label / (ε_label * path length) where εlabel is the molar extinction coefficient of the label at its λmax.
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL is the molar ratio of the label to the protein: DOL = [Label] / [Protein]
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting logic for low labeling efficiency with NHS-nonanoate.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. biotium.com [biotium.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. setabiomedicals.com [setabiomedicals.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. researchgate.net [researchgate.net]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to NHS Esters for Protein Labeling: The Role of 2,5-Dioxopyrrolidin-1-yl nonanoate
For researchers, scientists, and drug development professionals, the selection of an appropriate labeling reagent is a critical step in experimental design. N-Hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently label proteins by reacting with primary amines on lysine residues and the N-terminus. This guide provides a detailed comparison of 2,5-Dioxopyrrolidin-1-yl nonanoate, a lipophilic NHS ester, with other commonly used NHS esters, offering insights into their performance based on available experimental data.
Introduction to NHS Ester Chemistry
N-Hydroxysuccinimide esters are amine-reactive reagents that form stable amide bonds with proteins under mild conditions. The core reaction involves the nucleophilic attack of a primary amine on the ester carbonyl, leading to the release of the NHS leaving group. The efficiency of this reaction is pH-dependent, with optimal conditions typically between pH 7 and 9. A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency. The choice of a specific NHS ester is often dictated by the desired properties of the final labeled protein, such as its solubility, cell permeability, and intended application.
This compound: A Lipophilic Labeling Reagent
This compound is the NHS ester of nonanoic acid, a nine-carbon saturated fatty acid. Its key characteristic is the introduction of a hydrophobic nonanoyl group onto the protein. This lipophilic modification can significantly influence the physicochemical properties and cellular behavior of the labeled protein.
Performance Comparison of NHS Esters
The selection of an NHS ester is a trade-off between various factors. While direct quantitative comparisons across a wide range of NHS esters under identical experimental conditions are not extensively available in a single study, we can synthesize a comparative overview based on the principles of their chemical structures and available data.
| Feature | This compound (Lipophilic) | Shorter-Chain/Hydrophilic NHS Esters (e.g., NHS-acetate, NHS-biotin) | Sulfo-NHS Esters (Hydrophilic) |
| Solubility in Aqueous Buffers | Low. Requires co-solvents like DMSO or DMF. | Moderate to high. | High. Generally water-soluble. |
| Labeling Efficiency | Potentially lower in purely aqueous systems due to poor solubility and aggregation. Efficiency can be optimized with co-solvents. | Generally high in aqueous buffers. | High in aqueous buffers, often used for cell surface labeling due to membrane impermeability. |
| Stability (Hydrolysis Rate) | Generally more stable in organic solvents. Hydrolysis rate in aqueous buffers is influenced by pH and temperature.[1][2] | Hydrolysis is a competing reaction, with half-lives ranging from minutes to hours depending on pH.[2] | The sulfonate group can influence the hydrolysis rate, but they are also susceptible to hydrolysis at basic pH. |
| Cell Permeability of Labeled Protein | Increased. The nonanoyl chain can facilitate insertion into and passage through cellular membranes. | Dependent on the nature of the attached group. Small, uncharged groups may have limited impact. | Decreased. The charged sulfonate group generally prevents passive diffusion across cell membranes.[3] |
| Applications | Studying protein-lipid interactions, targeting proteins to lipid rafts, increasing cell permeability of labeled proteins.[4][5] | General protein labeling, pull-down assays (biotin), fluorescence microscopy. | Labeling of cell surface proteins, applications requiring high aqueous solubility.[3] |
Experimental Protocols
General Protocol for Protein Labeling with NHS Esters
This protocol provides a general framework for labeling proteins with NHS esters and can be adapted for specific reagents like this compound by optimizing solvent conditions.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate)
-
NHS ester (e.g., this compound)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer at pH 7.2-8.5.
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration typically 10-20 times higher than the desired final reaction concentration. For this compound, ensure it is fully dissolved.
-
Labeling Reaction: Add the NHS ester stock solution to the protein solution. A molar excess of the NHS ester to the protein (e.g., 10- to 50-fold) is typically used. The optimal ratio should be determined empirically for each protein and NHS ester.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C, protected from light if the label is light-sensitive. Longer incubation times may be required for less reactive proteins or lower temperatures.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.
Experimental Workflow for Comparing NHS Esters
To objectively compare the performance of different NHS esters, a standardized experimental workflow is essential.
Caption: Workflow for comparative analysis of lipophilic and hydrophilic NHS esters.
Visualization of Signaling Pathway Modulation
The introduction of a nonanoyl group can be used to study signaling pathways that are regulated by protein localization to specific membrane microdomains, such as lipid rafts. Fatty acylation can promote the association of signaling proteins with these rafts, thereby influencing their activity and downstream signaling cascades.[4][5]
Ras Signaling Pathway and Lipid Raft Association
The Ras family of small GTPases plays a crucial role in cell proliferation, differentiation, and survival. The localization of Ras proteins to the plasma membrane and their partitioning into lipid rafts are critical for their signaling function. Palmitoylation, a 16-carbon fatty acylation, is known to target Ras to lipid rafts. Labeling a protein that interacts with Ras with this compound could be a strategy to artificially target it to lipid rafts and study the consequences on Ras signaling.
Caption: Modulation of Ras signaling by a nonanoylated protein in a lipid raft.
Conclusion
This compound offers a valuable tool for researchers aiming to introduce a lipophilic moiety onto proteins. This modification can be particularly useful for studying protein-membrane interactions, modulating the cellular localization of proteins, and investigating signaling pathways that are sensitive to the lipid environment. The choice between this and other NHS esters will depend on the specific experimental goals, with careful consideration of solubility, desired cellular localization of the labeled protein, and potential effects of the label on protein function. Further empirical studies are needed to provide a more comprehensive quantitative comparison of the performance of a wider range of NHS esters.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Biotinylation of Cell Surface Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the CIRAD Mass Spectrometry Approach for Lysine Acetylation Site Discovery | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a critical step in the development of antibody-drug conjugates, protein-based diagnostics, and other bioconjugates. This guide provides an objective comparison of the widely used EDC/NHS coupling method with other common crosslinking strategies, supported by experimental data and detailed protocols to aid in your research and development endeavors.
This guide will delve into the mechanisms, advantages, and limitations of EDC/NHS chemistry, homobifunctional N-hydroxysuccinimide (NHS) esters like Disuccinimidyl Suberate (DSS), and heterobifunctional crosslinkers combining an NHS ester with a maleimide group, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
At a Glance: Comparison of Key Crosslinking Chemistries
The choice of a crosslinking strategy depends on several factors including the functional groups available on the biomolecules, the desired specificity of the linkage, and the required stability of the final conjugate. Below is a summary of the key characteristics of the discussed crosslinking methods.
| Feature | EDC/NHS Coupling | Homobifunctional NHS Esters (e.g., DSS) | Heterobifunctional NHS/Maleimide (e.g., SMCC) |
| Target Functional Groups | Carboxyls (-COOH) and Primary Amines (-NH2) | Primary Amines (-NH2) | Primary Amines (-NH2) and Sulfhydryls (-SH) |
| Crosslinker Type | Zero-length | Homobifunctional | Heterobifunctional |
| Spacer Arm Length | 0 Å | Variable (e.g., 11.4 Å for DSS) | Variable (e.g., 8.3 Å for SMCC) |
| Reaction pH (Optimal) | Activation: 4.5-6.0; Coupling: 7.2-8.5 | 7.0-9.0 | NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5 |
| Bond Formed | Amide | Amide | Amide and Thioether |
| Specificity | Moderate (targets abundant carboxyl and amine groups) | Low (targets abundant amine groups) | High (targets less abundant sulfhydryl groups) |
| Control over Conjugation | Good (two-step process possible) | Low (one-step process, can lead to polymerization) | Excellent (two-step process is standard) |
| Reported Efficiency/Yield | 68.3 ± 2.2% (DNA conjugation)[1] | Varies with conditions; efficiency decreases at lower pH[1][2] | 58% to 84% (nanobody and peptide on nanoparticles, respectively)[3][4] |
| Bond Stability | Very stable (Amide bond) | Very stable (Amide bond) | Thioether bond is stable; maleimide ring can undergo hydrolysis at high pH[5] |
Delving into the Mechanisms: A Visual Guide
Understanding the underlying chemical reactions is key to troubleshooting and optimizing your crosslinking protocols.
The EDC/NHS reaction is a "zero-length" crosslinking process, meaning no part of the crosslinker molecule is incorporated into the final bond between the two target molecules.[6] EDC first activates carboxyl groups on a protein to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[6] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, stabilizes this intermediate by converting it to a more stable NHS ester, which then reacts with a primary amine on the second protein to form a stable amide bond.[7][8]
Homobifunctional crosslinkers like DSS contain two identical reactive groups, in this case, NHS esters, at either end of a spacer arm.[9] These reagents react with primary amines on proteins in a single step to form stable amide bonds.[10] While straightforward, this one-step reaction can lead to a mixture of products, including intramolecular crosslinks and polymerization of the target protein.[2]
Heterobifunctional crosslinkers such as SMCC possess two different reactive groups, allowing for a controlled, two-step conjugation process.[11] The NHS ester end reacts with primary amines on the first protein.[11] After removal of the excess crosslinker, the maleimide-activated protein is then reacted with a sulfhydryl group on the second protein to form a stable thioether bond.[12] This sequential approach minimizes the formation of unwanted byproducts.[5]
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible bioconjugation.
Protocol 1: Two-Step Protein-Protein Conjugation using EDC/NHS
This protocol is adapted for the sequential coupling of two proteins, minimizing self-conjugation of the second protein.[13]
Materials:
-
Protein #1 (with carboxyl groups): 1 mg/mL in Activation Buffer.
-
Protein #2 (with primary amine groups): 1 mg/mL in Coupling Buffer.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): (e.g., Thermo Scientific, Cat. No. 22980).
-
NHS or Sulfo-NHS: (e.g., Thermo Scientific, Cat. No. 24500 or 24510).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2.
-
Quenching Solution: 2-Mercaptoethanol and Hydroxylamine-HCl.
-
Desalting Columns: (e.g., Zeba Spin Desalting Columns).
Procedure:
-
Equilibration: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Activation of Protein #1:
-
To 1 mL of Protein #1 solution, add 0.4 mg of EDC (final concentration ~2 mM) and 0.6 mg of NHS or 1.1 mg of Sulfo-NHS (final concentration ~5 mM).
-
Incubate for 15 minutes at room temperature.
-
-
Quenching of EDC:
-
Add 1.4 µL of 2-mercaptoethanol (final concentration 20 mM) to the reaction mixture to quench the unreacted EDC.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess crosslinker and quenching reagent.
-
-
Conjugation to Protein #2:
-
Add Protein #2 to the activated Protein #1 solution at an equimolar ratio.
-
Incubate for 2 hours at room temperature.
-
-
Final Quenching:
-
Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove any remaining quenching reagents and byproducts.
-
Protocol 2: Protein-Protein Crosslinking using DSS (Homobifunctional NHS Ester)
This is a general one-step protocol for protein crosslinking with DSS. Optimization of the crosslinker-to-protein molar ratio is recommended.
Materials:
-
Protein Sample: In a non-amine-containing buffer (e.g., PBS, HEPES, Borate), pH 7-9.
-
DSS (Disuccinimidyl suberate): (e.g., Thermo Scientific, Cat. No. 21555).
-
Solvent: Anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Desalting Columns or Dialysis equipment.
Procedure:
-
Sample Preparation: Prepare the protein solution in an amine-free buffer. If the buffer contains primary amines (like Tris or glycine), dialyze the protein against a suitable buffer such as PBS.
-
DSS Solution Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a stock concentration of 10-25 mM.
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein sample. A 20- to 50-fold molar excess of DSS to protein is a common starting point for dilute protein solutions (< 5 mg/mL), while a 10-fold molar excess may be sufficient for more concentrated solutions.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Reaction Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess DSS and byproducts by desalting or dialysis.
-
Protocol 3: Two-Step Protein-Protein Conjugation using SMCC (Heterobifunctional NHS/Maleimide)
This protocol allows for the controlled conjugation of an amine-containing protein to a sulfhydryl-containing protein.
Materials:
-
Amine-containing Protein (Protein-NH2): In an amine-free buffer, pH 7.0-7.5.
-
Sulfhydryl-containing Protein (Protein-SH): In a suitable buffer, pH 6.5-7.5. Note: Disulfide bonds may need to be reduced to generate free sulfhydryls.
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): (e.g., Thermo Scientific, Cat. No. 22360).
-
Solvent: Anhydrous DMSO or DMF.
-
Desalting Columns.
Procedure:
-
Preparation of Protein-NH2: Dissolve the amine-containing protein in an amine-free buffer like PBS at pH 7.2-7.5.
-
Activation of Protein-NH2 with SMCC:
-
Prepare a stock solution of SMCC in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of SMCC to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Pass the reaction mixture through a desalting column to remove non-reacted SMCC.
-
-
Preparation of Protein-SH:
-
Ensure the sulfhydryl-containing protein has free thiols. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
-
Conjugation of Activated Protein-NH2 to Protein-SH:
-
Combine the maleimide-activated Protein-NH2 with the sulfhydryl-containing Protein-SH.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
The final conjugate can be purified by size exclusion chromatography or other methods to remove any unreacted proteins.
-
Concluding Remarks
The selection of a crosslinking strategy is a multifaceted decision that requires careful consideration of the specific application and the biomolecules involved. EDC/NHS chemistry offers a robust method for forming stable amide bonds and is particularly advantageous for its zero-length nature. Homobifunctional NHS esters provide a simple, albeit less controlled, approach for linking amine-containing molecules. For applications demanding high specificity and control, heterobifunctional crosslinkers like SMCC are often the preferred choice, enabling the targeted conjugation of distinct functional groups. By understanding the principles and protocols outlined in this guide, researchers can make more informed decisions to achieve their desired bioconjugation outcomes.
References
- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 6. youtube.com [youtube.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Di-(N-succinimidyl) suberate (DSS) — CF Plus Chemicals [cfplus.cz]
- 10. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. proteochem.com [proteochem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Characterizing 2,5-Dioxopyrrolidin-1-yl Nonanoate Conjugates: A Comparative Guide to HPLC-Based Methods
For researchers, scientists, and drug development professionals working with protein bioconjugation, the precise characterization of the resulting conjugates is paramount. The introduction of a nonanoate moiety using an N-hydroxysuccinimide (NHS) ester like 2,5-Dioxopyrrolidin-1-yl nonanoate imparts hydrophobicity to the protein, which can influence its structure, function, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of these conjugates. This guide provides a comparative overview of HPLC-based methods for the characterization of this compound conjugates, supported by experimental considerations.
Introduction to NHS-Ester Conjugation
N-hydroxysuccinimide esters are widely used for their ability to react with primary amino groups on proteins, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds.[1][2][3] this compound, as an NHS ester of nonanoic acid, serves to attach a nine-carbon aliphatic chain to the protein.[4] This process, known as acylation, increases the hydrophobicity of the protein. The degree and sites of conjugation are critical quality attributes that require thorough characterization.
HPLC-Based Characterization Methods: A Comparison
The increased hydrophobicity of the nonanoate conjugates necessitates specific HPLC methods for their separation and analysis. The two primary HPLC techniques employed are Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Separation based on hydrophobic interactions between the analyte and a nonpolar stationary phase. Elution is achieved with a gradient of increasing organic solvent.[5][6][7] | Separation based on hydrophobic interactions between the analyte and a weakly hydrophobic stationary phase. Elution is achieved with a decreasing salt gradient.[8][9][10] |
| Mobile Phase | Typically uses a denaturing mobile phase containing organic solvents like acetonitrile or methanol with ion-pairing agents like trifluoroacetic acid (TFA).[5][11] | Utilizes a non-denaturing, high-salt mobile phase (e.g., ammonium sulfate, sodium chloride) to promote interaction.[8][10] |
| Effect on Protein | Denatures the protein, disrupting its tertiary and quaternary structure.[5] This can be advantageous for resolving species with minor differences in hydrophobicity. | Maintains the native protein structure, making it suitable for analyzing conformational changes and for purification where bioactivity needs to be preserved.[8][12] |
| Resolution | Generally offers very high resolution for separating proteins and peptides with slight differences in hydrophobicity, such as those with varying degrees of nonanoate conjugation.[11] | Provides good resolution for separating species based on surface hydrophobicity, including different drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs).[13][14] |
| Applications | Determination of conjugation efficiency, quantification of different conjugated species, peptide mapping after enzymatic digestion.[11][15] | Analysis of protein aggregates, determination of drug-to-protein ratio under native conditions, purification of conjugates while preserving biological activity.[12][13] |
| Compatibility with MS | Highly compatible with mass spectrometry (MS) due to the volatile mobile phases used, allowing for precise mass determination of the conjugate and identification of conjugation sites.[6][16][17] | Less directly compatible with MS due to the high salt concentrations in the mobile phase, often requiring a desalting step. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
-
Protein Preparation: Dissolve the protein in an amine-free buffer with a pH of 7.0-8.5, such as phosphate-buffered saline (PBS).[3][18]
-
Reagent Preparation: Dissolve this compound in a water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[18]
-
Conjugation Reaction: Add a calculated molar excess of the NHS-nonanoate solution to the protein solution. The reaction is typically carried out at room temperature for 30-60 minutes or on ice for two hours.[18]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine.[18]
-
Purification: Remove unreacted NHS-nonanoate and by-products by dialysis, gel filtration, or another suitable desalting method.[18]
Method 1: Reversed-Phase HPLC (RP-HPLC)
Objective: To separate and quantify the different species of nonanoate-conjugated protein based on the degree of modification.
Materials:
-
HPLC system with a UV detector
-
C4 or C8 reversed-phase column with a wide pore size (≥300 Å) suitable for proteins[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Prepared this compound conjugate sample
Procedure:
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Sample Injection: Inject the conjugate sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. The gradient slope and duration should be optimized to achieve the best separation of conjugated species. A shallow gradient is often effective for resolving closely related hydrophobic variants.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Data Analysis: Integrate the peak areas to determine the relative abundance of each conjugated species. The species with a higher degree of nonanoate conjugation will have a longer retention time due to increased hydrophobicity.
Method 2: Hydrophobic Interaction Chromatography (HIC)
Objective: To analyze the distribution of nonanoate conjugates under non-denaturing conditions.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., with butyl or phenyl ligands)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Prepared this compound conjugate sample
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Sample Injection: Inject the conjugate sample. The high salt concentration in the mobile phase promotes the binding of the protein to the stationary phase.
-
Gradient Elution: Apply a linear gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Analyze the resulting chromatogram. Proteins with a higher degree of nonanoate conjugation will exhibit stronger hydrophobic interactions and will therefore elute at lower salt concentrations (later in the gradient).[10][13]
Visualization of Experimental Workflow
Caption: Workflow for the conjugation and HPLC analysis of proteins modified with this compound.
Complementary Characterization by Mass Spectrometry
While HPLC provides information on the distribution of conjugated species, mass spectrometry (MS) is often essential for unambiguous characterization.[16][17] When coupled with RP-HPLC, MS can provide the precise mass of the intact conjugate, allowing for the determination of the number of nonanoate groups attached. Furthermore, analysis of enzymatically digested conjugates (peptide mapping) by LC-MS/MS can identify the specific amino acid residues that have been modified.[19]
Conclusion
The characterization of this compound conjugates requires careful selection of analytical methods to account for the increased hydrophobicity of the modified protein. RP-HPLC offers high-resolution separation under denaturing conditions and is highly compatible with mass spectrometry, making it ideal for detailed structural characterization. In contrast, HIC provides a valuable alternative for analyzing conjugates under native conditions, which is crucial when the preservation of the protein's conformation and biological activity is important. For comprehensive characterization, a combination of these HPLC techniques, often coupled with mass spectrometry, is recommended to ensure the quality, consistency, and efficacy of the final bioconjugate.
References
- 1. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. lumiprobe.com [lumiprobe.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. This compound | 104943-23-9 | Benchchem [benchchem.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Reverse Phase Liquid Chromatography (RPLC) - Creative Proteomics [creative-proteomics.com]
- 7. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. hplc.eu [hplc.eu]
- 12. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct Analysis of Protein S-Acylation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Amide Bonds Formed by 2,5-Dioxopyrrolidin-1-yl Nonanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of amide bonds formed using 2,5-Dioxopyrrolidin-1-yl nonanoate, an N-hydroxysuccinimide (NHS) ester, against other common amide bond formation methodologies. The information presented is supported by experimental data from scientific literature to aid in the selection of appropriate reagents for bioconjugation, drug delivery, and other research applications.
Introduction to Amide Bond Stability
The formation of a stable amide bond is a cornerstone of bioconjugation and the synthesis of complex biomolecules. This compound is an amine-reactive NHS ester of nonanoic acid. NHS esters are widely used to couple molecules to primary amines, such as those found on the side chains of lysine residues and the N-termini of proteins. The resulting amide bond is known for its high stability under physiological conditions, a critical feature for the longevity and efficacy of the modified biomolecule.
This guide will delve into the chemical stability of the amide bond formed by this specific NHS ester and compare it with other prevalent coupling reagents, namely carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Comparative Stability of Amide Bonds
The stability of an amide bond is inherently high due to resonance stabilization, making it significantly more resistant to hydrolysis than an ester bond. Under physiological conditions (pH ~7.4), the half-life of a peptide bond can be on the order of years.
The primary difference in stability among various amide bond formation methods often lies not in the final amide bond itself, but in the stability and reactivity of the intermediates and the efficiency of the coupling reaction.
Table 1: Comparison of Amide Bond Formation Reagents
| Feature | This compound (NHS Ester) | EDC (Carbodiimide) |
| Reaction Mechanism | Two-step (activation of carboxyl group to NHS ester, then reaction with amine) or direct reaction of pre-activated NHS ester. | In-situ activation of a carboxyl group to a highly reactive O-acylisourea intermediate. |
| Intermediate Stability | NHS esters are relatively stable and can be isolated, but are susceptible to hydrolysis in aqueous solution. The half-life decreases with increasing pH. | The O-acylisourea intermediate is highly unstable in water and prone to rapid hydrolysis, which can lower coupling efficiency[1][2]. |
| Addition of NHS/Sulfo-NHS | Is an NHS ester. | Often used with NHS or sulfo-NHS to form a more stable amine-reactive intermediate, improving reaction efficiency[1][2][3]. |
| Byproducts | N-hydroxysuccinimide (water-soluble and easily removed). | Urea derivative (can be difficult to remove depending on the specific carbodiimide used). |
| Optimal Reaction pH | 7.2 - 8.5 for reaction with amines. | 4.5 - 6.0 for carboxyl activation. |
| Stability of Formed Amide Bond | Very high under physiological conditions. | Very high under physiological conditions. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation with this compound
This protocol describes the conjugation of an amine-containing molecule (e.g., a protein) with this compound.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve the amine-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Protocol 2: Forced Degradation Study for Amide Bond Stability Assessment
This protocol outlines a forced degradation study to evaluate the stability of the newly formed amide bond under various stress conditions. This is a common practice in pharmaceutical development to establish stability-indicating analytical methods[4][5][6][7].
Materials:
-
Purified amide-conjugated molecule
-
Buffers of different pH (e.g., pH 2, 7.4, 10)
-
Hydrogen peroxide (for oxidative stress)
-
High-intensity light source (for photostability)
-
Temperature-controlled incubator/oven
-
HPLC or LC-MS system for analysis
Procedure:
-
Sample Preparation:
-
Prepare aliquots of the purified conjugate at a known concentration in the different stress condition buffers.
-
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate samples in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at an elevated temperature (e.g., 50-70°C).
-
Oxidation: Treat the sample with a low concentration of hydrogen peroxide (e.g., 0.1-3%) at room temperature.
-
Thermal Stress: Incubate the sample in a neutral buffer at elevated temperatures (e.g., 50°C, 70°C, 90°C).
-
Photostability: Expose the sample to a high-intensity light source (e.g., Xenon lamp) according to ICH guidelines.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition.
-
Neutralize the pH of the acid and base hydrolysis samples before analysis.
-
-
Analysis:
-
Analyze the samples by a stability-indicating method, typically reverse-phase HPLC with UV or MS detection.
-
Monitor the decrease in the peak area of the intact conjugate and the appearance of degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation over time for each condition.
-
Determine the degradation kinetics and identify the primary degradation pathways.
-
Visualizations
Experimental Workflow for Bioconjugation and Stability Testing
Caption: Workflow for amide bond formation and subsequent stability testing.
Logical Relationship of NHS Ester Reaction
Caption: Reaction scheme of NHS ester with a primary amine.
Conclusion
The amide bond formed by this compound is exceptionally stable under a wide range of physiological conditions, making it a reliable choice for applications requiring long-term stability of the conjugate. While the NHS ester reagent itself is susceptible to hydrolysis, which can affect conjugation efficiency, proper control of reaction conditions (especially pH) can maximize the yield of the desired amide product.
When compared to carbodiimide reagents like EDC, the use of a pre-activated NHS ester can offer advantages in terms of reaction simplicity and byproduct removal. For applications demanding the highest stability, the focus should be on optimizing the conjugation reaction to ensure the efficient formation of the robust amide bond, rather than on significant differences in the intrinsic stability of the final amide linkage formed by different coupling chemistries. The provided experimental protocols offer a framework for both the synthesis and the rigorous stability testing of such conjugates.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biopharminternational.com [biopharminternational.com]
A Head-to-Head Comparison of Acyl Chain NHS Esters for Bioconjugation
In the realm of bioconjugation, N-hydroxysuccinimide (NHS) esters are indispensable reagents for covalently modifying proteins and other biomolecules.[] These amine-reactive compounds readily form stable amide bonds with primary amines, such as the N-terminus of proteins and the side chain of lysine residues.[2] While a plethora of NHS esters are commercially available, a key, yet often overlooked, variable is the length of the acyl chain that connects the NHS ester to a molecule of interest. This guide provides a side-by-side comparison of NHS esters with varying acyl chain lengths, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
The length of the acyl chain, which acts as a spacer arm, can significantly influence the physicochemical properties of the NHS ester and the resulting conjugate. These properties include solubility, reactivity, stability, and the ability of the conjugated molecule to cross cell membranes. This guide will delve into these aspects, presenting a qualitative comparison based on established chemical principles, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
Key Performance Characteristics
The choice of acyl chain length in an NHS ester can have a profound impact on the outcome of a bioconjugation reaction and the subsequent application of the labeled biomolecule. The following table summarizes the expected trends in key performance characteristics as the acyl chain length increases.
| Feature | Short Acyl Chain (e.g., Acetate, C2) | Medium Acyl Chain (e.g., Butyrate, C4) | Long Acyl Chain (e.g., Octanoate, C8) | Rationale |
| Aqueous Solubility | High | Moderate | Low | Increasing acyl chain length leads to greater hydrophobicity, reducing solubility in aqueous buffers.[3][4] |
| Organic Solvent Solubility | Low | Moderate | High | The increased hydrophobicity of longer acyl chains enhances solubility in organic solvents like DMSO and DMF.[3] |
| Reactivity with Amines | High | High | Moderate to High | While the NHS ester itself is highly reactive, steric hindrance from a longer, more flexible acyl chain could slightly modulate reactivity.[5] |
| Hydrolysis Rate (Aqueous) | High | Moderate | Low | Increased hydrophobicity of longer chains can lead to the formation of micelles or aggregates in aqueous solutions, which may shield the NHS ester from hydrolysis. |
| Cell Permeability of Conjugate | Low | Moderate | High | Longer, more lipophilic acyl chains can enhance the ability of the conjugated biomolecule to penetrate cell membranes.[5][6] |
| Potential for Steric Hindrance | Low | Moderate | High | A longer, more flexible acyl chain may interact with the target biomolecule, potentially interfering with its function. |
Experimental Protocols
To empower researchers to make informed decisions based on their specific experimental needs, we provide a detailed protocol for a side-by-side comparison of NHS esters with different acyl chain lengths.
I. Comparative Analysis of NHS Ester Reactivity and Hydrolysis
This protocol allows for the determination of the relative reactivity and stability of different acyl chain NHS esters.
Materials:
-
NHS esters with varying acyl chain lengths (e.g., NHS-acetate, NHS-butyrate, NHS-octanoate)
-
Model protein with primary amines (e.g., Bovine Serum Albumin, BSA)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Organic solvent (e.g., anhydrous DMSO or DMF)[3]
-
BCA or Bradford protein assay reagents
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL solution of the model protein in the amine-free buffer.
-
Prepare 10 mM stock solutions of each NHS ester in the organic solvent.[3]
-
-
Labeling Reaction:
-
For each NHS ester, set up a reaction mixture containing the model protein at a final concentration of 2 mg/mL and the NHS ester at a 10-fold molar excess.
-
Initiate the reaction by adding the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reactions at room temperature for 1 hour.
-
-
Quantification of Labeling Efficiency:
-
After the incubation, remove unreacted NHS ester by dialysis or using a desalting column.
-
Determine the degree of labeling (DOL) for each reaction using a suitable method, such as MALDI-TOF mass spectrometry or by conjugating a reporter molecule with the NHS ester and measuring its absorbance.
-
-
Hydrolysis Rate Determination:
-
For each NHS ester, prepare a solution in the amine-free buffer at a concentration of 1 mM.
-
Monitor the hydrolysis of the NHS ester over time by measuring the decrease in a characteristic absorbance peak (if applicable) or by using a colorimetric assay for the release of NHS.
-
II. Comparative Analysis of Cell Permeability of Labeled Proteins
This protocol assesses how the acyl chain length of the NHS ester affects the ability of a labeled protein to enter cells.
Materials:
-
Fluorescently-labeled proteins prepared using NHS esters with different acyl chain lengths (from Protocol I, using a fluorescent dye NHS ester)
-
Mammalian cell line of interest
-
Cell culture medium and reagents
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture:
-
Culture the mammalian cells to a suitable confluency in a multi-well plate or on coverslips.
-
-
Incubation with Labeled Proteins:
-
Add the fluorescently-labeled proteins to the cell culture medium at a final concentration of 10 µg/mL.
-
Incubate the cells with the labeled proteins for various time points (e.g., 1, 4, and 24 hours).
-
-
Analysis of Protein Uptake:
-
After incubation, wash the cells thoroughly with PBS to remove any non-internalized protein.
-
Visualize the cellular uptake of the fluorescently-labeled proteins using a fluorescence microscope.
-
For a quantitative analysis, detach the cells and measure the fluorescence intensity per cell using a flow cytometer.
-
Visualizing the Workflow: Cell-Surface vs. Intracellular Labeling
The choice of acyl chain length is critical when the desired outcome is to label proteins either on the cell surface or within the cell. A shorter, more hydrophilic acyl chain is preferable for cell-surface labeling to minimize membrane transport, while a longer, more hydrophobic acyl chain can be exploited for intracellular labeling.
Caption: A workflow diagram illustrating the selection of an NHS ester based on the desired labeling location.
The Underlying Chemistry: The NHS Ester Reaction
The fundamental reaction mechanism for all NHS esters involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: The reaction mechanism of an NHS ester with a primary amine.
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. How fatty acids of different chain length enter and leave cells by free diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to 2,5-Dioxopyrrolidin-1-yl nonanoate Conjugation Efficiency
This guide provides a comprehensive comparison of 2,5-Dioxopyrrolidin-1-yl nonanoate, an N-hydroxysuccinimide (NHS) ester, for biomolecule conjugation. Tailored for researchers, scientists, and professionals in drug development, this document outlines the chemical principles, detailed experimental protocols for conjugation and efficiency determination, and a comparative analysis of alternative methods.
Introduction to this compound
This compound is an amine-reactive chemical modification reagent. It consists of a nine-carbon aliphatic chain (nonanoate) activated with an N-hydroxysuccinimide (NHS) ester. This structure allows it to covalently attach the hydrophobic nonanoyl group to primary amines (–NH₂) present on biomolecules such as proteins, peptides, and modified oligonucleotides.
The primary targets for this reaction are the ε-amino group of lysine residues and the N-terminal amine of polypeptide chains.[1] The resulting stable amide bond makes this reagent a valuable tool for:
-
Increasing hydrophobicity: Modifying proteins or peptides to enhance their interaction with cell membranes or hydrophobic pockets.
-
Drug delivery systems: Incorporating fatty acid chains into drug carriers or therapeutic molecules.[2]
-
Surface functionalization: Altering the surface properties of materials for biomedical applications.
Mechanism of NHS Ester Conjugation
The conjugation reaction is a nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] The reaction is highly selective for unprotonated primary amines.[]
Figure 1. NHS ester reaction mechanism.
Key Factors Influencing Conjugation Efficiency
The success of the conjugation reaction is critically dependent on several experimental parameters.
| Factor | Optimal Condition | Rationale & Considerations |
| pH | 7.2 - 8.5 | Balances amine reactivity and ester stability. At lower pH, the amine is protonated (-NH₃⁺) and non-nucleophilic. At higher pH (>8.6), the NHS ester rapidly hydrolyzes, reducing the yield.[3][5] |
| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[6][7] |
| Reagent Concentration | 5- to 20-fold molar excess of NHS ester | A molar excess drives the reaction to completion. However, very high concentrations can lead to undesirable multiple modifications of the same molecule. The optimal ratio must be determined empirically.[7] |
| Temperature & Time | 30-120 minutes at room temp. or 2-4 hours at 4°C | Lower temperatures can be used to slow down the competing hydrolysis reaction, especially for sensitive proteins.[3][] |
| Protein Concentration | > 1 mg/mL | The rate of hydrolysis is a major competitor to the conjugation reaction. This side reaction is more pronounced in dilute protein solutions.[] |
Experimental Protocols
General Conjugation Protocol
This protocol provides a general workflow for conjugating this compound to a protein.
Figure 2. General workflow for NHS ester conjugation.
Materials:
-
Purified protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4).
-
Purification system (e.g., dialysis cassettes, desalting columns).
Procedure:
-
Prepare Protein: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[7]
-
Prepare NHS Ester: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[7]
-
Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of organic solvent is less than 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[7]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted NHS ester and the NHS byproduct by dialysis against PBS or through a gel filtration/desalting column.[8][9]
Protocol for Determining Conjugation Efficiency
The efficiency of the reaction is typically quantified as the Degree of Labeling (DOL) , which is the average number of nonanoate molecules conjugated per protein molecule.[10] A common method for determining DOL is UV-Vis spectrophotometry.
Figure 3. Workflow for DOL calculation.
Note: Since the nonanoyl group itself does not have a strong chromophore for easy spectrophotometric quantification, this method is detailed for a generic label (e.g., a fluorescent dye) that is often conjugated via an NHS ester. To quantify the nonanoyl group specifically, alternative methods like mass spectrometry would be required. The principle, however, remains the same and is presented here for its instructional value.
Procedure:
-
Measure Absorbance: Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (Aₘₐₓ).[8][11]
-
Calculate Protein Concentration: The protein concentration is calculated using the Beer-Lambert law, correcting for the label's absorbance at 280 nm.[12][13]
-
Corrected A₂₈₀ (A₂₈₀,corr) = A₂₈₀ - (Aₘₐₓ × CF)
-
Protein Concentration (M) = A₂₈₀,corr / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Label Concentration:
-
Label Concentration (M) = Aₘₐₓ / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its λₘₐₓ.[10]
-
-
-
Calculate DOL:
-
DOL = Label Concentration / Protein Concentration
-
For antibodies, an optimal DOL typically falls between 2 and 10.[14]
Comparison with Alternative Conjugation Chemistries
While NHS esters are highly effective, alternative chemistries exist for modifying biomolecules. The choice depends on the available functional groups on the target, the desired bond stability, and reaction conditions.
| Chemistry | Target Group | Resulting Bond | Optimal pH | Key Advantages & Disadvantages |
| NHS Ester | Primary Amine (-NH₂) | Amide | 7.2 - 8.5 | Pro: High reactivity, stable bond, well-established protocols.[15] Con: Susceptible to hydrolysis, requires amine-free buffers.[6] |
| Imidoester | Primary Amine (-NH₂) | Amidine | 8.0 - 10.0 | Pro: Retains the positive charge of the original amine. Con: Less stable than amide bonds, higher pH required.[6] |
| Isothiocyanate | Primary Amine (-NH₂) | Thiourea | 9.0 - 9.5 | Pro: Forms a very stable bond. Con: Slower reaction than NHS esters, requires higher pH.[6] |
| Reductive Amination | Primary Amine (-NH₂) | Secondary Amine | 6.0 - 8.0 | Pro: Targets N-terminal amines more specifically at lower pH. Con: Requires a reducing agent (e.g., NaBH₃CN), two-step reaction. |
| Maleimide | Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 | Pro: Highly specific for cysteines, stable bond. Con: Requires a free sulfhydryl group, which is less common than amines. |
Quantitative Methodologies for Efficiency Determination
Beyond UV-Vis spectrophotometry, several other techniques can be used to assess conjugation efficiency.
| Method | Principle | Data Output | Pros | Cons |
| UV-Vis Spectrophotometry | Measures absorbance of protein and a chromophoric label. | Degree of Labeling (DOL) | Rapid, accessible, non-destructive.[16][17] | Requires a label with a distinct absorbance peak; indirect for non-chromophoric labels. |
| HPLC (High-Performance Liquid Chromatography) | Separates conjugated, unconjugated, and excess reagents based on size or hydrophobicity. | Quantitative peak areas for each species. | Highly quantitative, provides purity information. | Requires specialized equipment and method development. |
| SDS-PAGE | Separates proteins by molecular weight. Conjugation causes a visible "shift" to a higher MW. | Band shift, semi-quantitative intensity change. | Widely available, visual confirmation of conjugation. | Primarily qualitative/semi-quantitative, low resolution for small modifications. |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Measures the precise mass-to-charge ratio of the molecule. | Exact mass of conjugated and unconjugated species. | Highly accurate and definitive, can identify sites of modification. | Requires specialized instrumentation, can be complex to interpret. |
By understanding the underlying chemistry, carefully controlling reaction parameters, and employing robust analytical techniques, researchers can effectively utilize this compound to achieve desired biomolecule modifications for advanced applications in drug development and life sciences.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis, physico-chemical properties and penetration activity of alkyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxopyrrolidin-1-yl)hexanoates as potential transdermal penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peakproteins.com [peakproteins.com]
- 14. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 16. Measuring protein concentration using absorbance at 280 nm [ruf.rice.edu]
- 17. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Labeled Protein Activity: A Comparative Look at Functional Assays
For researchers, scientists, and drug development professionals, ensuring that a label attached to a protein for detection or purification doesn't compromise its biological activity is a critical step. This guide provides a comparative overview of common functional assays used to validate the activity of labeled proteins, supported by experimental data and detailed protocols. We will explore assays for two of the most common labeling techniques: fluorescent labeling and biotinylation.
The choice of a label, whether a fluorescent dye or biotin, can potentially interfere with a protein's structure and, consequently, its function. Therefore, it is imperative to perform functional assays to confirm that the labeled protein behaves similarly to its unlabeled counterpart. This guide will delve into both biochemical and cell-based assays, offering a framework for selecting the most appropriate validation strategy for your specific protein and application.
Comparing Labeling Strategies: The Impact on Protein Function
The method of labeling—be it chemical or enzymatic—and the nature of the label itself can influence a protein's functionality. Chemical labeling, which often targets common functional groups like primary amines on lysine residues, can sometimes lead to heterogeneous labeling and potential inactivation if the label attaches to a functionally critical site.[1][2] Enzymatic labeling methods, on the other hand, offer site-specific attachment, which can minimize functional interference.[3][4][5]
Fluorescent dyes, while invaluable for imaging, can vary in size, charge, and hydrophobicity, all of which can affect the labeled protein's properties.[6][7][8] For instance, larger dyes may cause more significant steric hindrance.[7] Biotin, being a smaller molecule, is often assumed to be less disruptive, but its attachment can still interfere with binding sites or protein-protein interactions.[1][9][10]
Below, we present a comparative summary of functional assay data for proteins labeled with fluorescent dyes versus biotin.
| Protein | Label | Labeling Method | Functional Assay | Key Parameter | Labeled Protein Activity (% of Unlabeled) | Reference |
| Bovine Serum Albumin (BSA) | Fluorescein isothiocyanate (FITC) | Chemical | - | Altered size, charge, and pI | Not a direct activity assay, but shows significant physicochemical changes | [6] |
| Bovine Serum Albumin (BSA) | Tetramethyl rhodamine isothiocyanate (TRITC) | Chemical | - | Minimal change in physicochemical properties | Not a direct activity assay, but shows less alteration than FITC | [6] |
| G-Protein Coupled Receptor (GPCR) | Fluorescent Ligand | Chemical | Ligand Binding Assay | Binding Affinity (Kd) | ~100% | [11] |
| Generic Enzyme | Biotin | Chemical | Enzyme Kinetics Assay | Vmax | 85-95% (typical) | [9][10] |
| Generic Enzyme | Fluorescent Dye | Chemical | Enzyme Kinetics Assay | Vmax | 80-95% (dye-dependent) | [7] |
Key Functional Assays for Labeled Proteins
The selection of a functional assay depends on the protein's biological role. Here, we detail two common types of assays: biochemical assays for enzymes and cell-based assays for receptor proteins.
Biochemical Assays: Enzyme Kinetics
For enzymes, a fundamental functional assay is the measurement of their kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A significant change in these parameters after labeling would indicate that the label has interfered with the enzyme's catalytic activity or substrate binding.
Experimental Protocol: In Vitro Enzyme Kinetics Assay
This protocol describes a typical spectrophotometric assay to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.
Materials:
-
Unlabeled enzyme
-
Labeled enzyme (e.g., fluorescently labeled or biotinylated)
-
Substrate
-
Enzyme assay buffer (optimized for pH and ionic strength)
-
Spectrophotometer (e.g., UV-Vis spectrophotometer or plate reader)
-
Cuvettes or microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme (both labeled and unlabeled) and the substrate in the assay buffer.
-
Assay Setup: In a series of cuvettes or microplate wells, prepare reactions with a fixed concentration of the enzyme and varying concentrations of the substrate. Include a blank for each substrate concentration containing all components except the enzyme.
-
Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at a specific wavelength over time. The wavelength should be chosen based on the absorbance of the product or the disappearance of the substrate.
-
Determine Initial Velocity (V₀): Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Data Analysis: Plot V₀ against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both the labeled and unlabeled enzyme.[12][13]
Expected Outcome: A minimal difference in the Km and Vmax values between the labeled and unlabeled enzyme would indicate that the label has not significantly affected the enzyme's function.
Cell-Based Assays: G-Protein Coupled Receptor (GPCR) Activation
For membrane receptors like GPCRs, cell-based assays are essential to validate function in a more physiologically relevant context.[14] A common assay measures the downstream signaling events upon ligand binding, such as the production of second messengers like cyclic AMP (cAMP) or inositol phosphate (IP1).
Experimental Protocol: GPCR-Mediated cAMP Assay
This protocol outlines a method to assess the functionality of a labeled GPCR by measuring changes in intracellular cAMP levels upon agonist stimulation.
Materials:
-
Cells expressing the GPCR of interest (labeled and unlabeled)
-
GPCR agonist
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Culture cells expressing either the labeled or unlabeled GPCR in a 96-well plate.
-
Cell Stimulation: Treat the cells with a range of concentrations of the GPCR agonist. Include untreated cells as a negative control.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP assay according to the manufacturer's instructions.
-
Data Measurement: Read the output signal (e.g., fluorescence or absorbance) using a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the agonist concentration. Calculate the EC50 (half-maximal effective concentration) for both the labeled and unlabeled GPCR.
Expected Outcome: Similar EC50 values for the labeled and unlabeled GPCRs would suggest that the label does not interfere with ligand binding and subsequent signal transduction.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow for an enzyme kinetics assay and a simplified GPCR signaling pathway.
Caption: Experimental workflow for an in vitro enzyme kinetics assay.
Caption: A simplified Gs-coupled GPCR signaling pathway.[11][15]
Conclusion
Validating the functional integrity of labeled proteins is a non-negotiable step in research and drug development. By employing appropriate functional assays, researchers can confidently use labeled proteins for their intended applications, knowing that the obtained data accurately reflects the protein's biological role. This guide provides a starting point for designing a robust validation strategy, emphasizing the importance of comparing the activity of labeled proteins to their unlabeled counterparts. The choice of assay will ultimately depend on the specific protein and the biological question being addressed.
References
- 1. 生物素化标记蛋白原理-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Biotinylation - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. cusabio.com [cusabio.com]
Confirming Protein Modification: A Comparative Guide to Spectrophotometric Methods
For Researchers, Scientists, and Drug Development Professionals
The confirmation and characterization of protein modifications are crucial for understanding protein function, signaling pathways, and the development of therapeutics. Spectrophotometric methods offer a powerful, non-destructive, and often rapid approach to assess these modifications. This guide provides a comparative overview of three key spectrophotometric techniques—UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism (CD)—for confirming protein modifications, complete with experimental data and detailed protocols.
At a Glance: Comparison of Spectrophotometric Methods for Protein Modification
The following table summarizes the key characteristics and applications of UV-Vis, Fluorescence, and Circular Dichroism spectroscopy for the analysis of various protein modifications.
| Method | Modification Type | Principle | Typical Wavelengths | Sensitivity | Limitations |
| UV-Visible Spectroscopy | Phosphorylation | Change in absorbance upon binding of a metal ion to the phosphate group.[1][2][3][4] | ~267 nm (with Fe³⁺)[1][2][3][4] | Moderate | Indirect method; requires specific reagents; potential for interference. |
| Glycosylation | Can be monitored via HPLC-UV by detecting the peptide backbone at 214 nm to quantify glycosylated vs. non-glycosylated forms.[5][6] | ~214 nm (peptide bond)[5][6] | Low to Moderate | Indirect; often requires separation techniques like HPLC.[5][6] | |
| Aggregation | Increased light scattering leads to an apparent increase in absorbance across a wide wavelength range.[7][8] | 220-400 nm[8] | High | Not specific to the type of aggregate; can be influenced by sample turbidity. | |
| Fluorescence Spectroscopy | Glycosylation | Changes in the intrinsic fluorescence of tryptophan residues or use of fluorescent labels.[9][10] | Excitation: ~295 nm, Emission: 300-400 nm[9][10] | High | Sensitive to environmental changes; extrinsic labels may alter protein structure. |
| Oxidation | Formation of fluorescent products from the oxidation of amino acid residues (e.g., dityrosine).[11][12][13][14] | Varies with the specific oxidation product (e.g., Dityrosine Ex: ~315 nm, Em: ~400 nm) | High | Overlapping spectra from multiple fluorescent products can complicate analysis.[12][13][14] | |
| Conformational Changes | Changes in the local environment of intrinsic fluorophores (Trp, Tyr) or extrinsic probes due to modifications.[9] | Excitation: 280-295 nm, Emission: 300-350 nm[7] | Very High | Interpretation can be complex; requires careful controls. | |
| Circular Dichroism (CD) | Secondary Structure Changes (e.g., due to methylation) | Alterations in the protein's secondary structure content (α-helix, β-sheet) due to modification.[15] | Far-UV: 190-250 nm[16][17] | High | Does not provide site-specific information; buffer components can interfere. |
| Tertiary Structure Changes | Changes in the environment of aromatic amino acids and disulfide bonds, indicating altered folding.[16][17][18][19] | Near-UV: 250-350 nm[16][17][18] | Moderate to High | Weaker signal than far-UV; requires higher protein concentrations.[20] | |
| Aggregation | Loss of defined secondary and tertiary structure signals.[16][18] | Far-UV and Near-UV regions[16][18] | High | Does not provide information on the size or morphology of aggregates. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological context is essential for effective research. The following diagrams, generated using Graphviz, illustrate a general workflow for analyzing protein modifications and a simplified signaling pathway where protein phosphorylation plays a key role.
Caption: General workflow for analyzing protein modifications.
Caption: Simplified kinase signaling pathway.
Detailed Experimental Protocols
UV-Vis Spectroscopy for Quantifying Protein Phosphorylation
This protocol is adapted from a method utilizing ferric ions (Fe³⁺) to quantify phosphorylated proteins.[1][2][3][4]
Objective: To quantify the level of phosphorylation in a protein sample by measuring the change in UV absorbance upon the addition of Fe³⁺.
Materials:
-
Phosphorylated and non-phosphorylated protein samples
-
0.1% (v/v) Trifluoroacetic acid (TFA)
-
Ferric chloride (FeCl₃) solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of both phosphorylated and non-phosphorylated (control) proteins in 0.1% TFA.
-
Determine the protein concentration of the stock solutions using a standard protein assay (e.g., BCA or Bradford).
-
Prepare a series of dilutions of the protein samples in 0.1% TFA.
-
-
Measurement:
-
For each protein dilution, acquire a baseline UV-Vis spectrum from 200 to 400 nm.
-
Prepare a fresh solution of FeCl₃ in 0.1% TFA.
-
To each protein dilution, add a specific concentration of the FeCl₃ solution and mix thoroughly.
-
Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.
-
Acquire a second UV-Vis spectrum for each sample after the addition of Fe³⁺.
-
-
Data Analysis:
-
For each sample, subtract the baseline spectrum (protein only) from the spectrum obtained after adding Fe³⁺ to get the difference spectrum.
-
A significant increase in absorbance around 267 nm in the difference spectrum is indicative of phosphorylation.[1][2][3][4]
-
Create a calibration curve by plotting the change in absorbance at 267 nm (ΔA₂₆₇) against the known concentration of a phosphorylated standard.
-
Use the calibration curve to determine the concentration of phosphorylated protein in the unknown samples.
-
Fluorescence Spectroscopy for Detecting Protein Glycosylation
This protocol focuses on using intrinsic tryptophan fluorescence to detect conformational changes resulting from glycosylation.[9][10]
Objective: To assess changes in the tertiary structure of a protein due to glycosylation by monitoring its intrinsic tryptophan fluorescence.
Materials:
-
Glycosylated and non-glycosylated (deglycosylated or mutant) versions of the protein.
-
Phosphate-buffered saline (PBS) or another suitable buffer.
-
Fluorometer with a thermostatted cuvette holder.
-
Quartz cuvettes.
Procedure:
-
Sample Preparation:
-
Prepare solutions of the glycosylated and non-glycosylated proteins in the same buffer to a final concentration of approximately 0.1-0.2 mg/mL. Ensure the buffer itself does not have significant fluorescence in the region of interest.
-
Filter the solutions through a 0.22 µm filter to remove any aggregates.
-
-
Measurement:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectra from 300 nm to 400 nm for both the glycosylated and non-glycosylated protein samples.
-
Acquire a buffer blank spectrum and subtract it from the protein spectra.
-
-
Data Analysis:
-
Compare the emission spectra of the glycosylated and non-glycosylated proteins.
-
Look for changes in:
-
Maximum Emission Wavelength (λₘₐₓ): A blue shift (to shorter wavelengths) indicates that tryptophan residues are in a more hydrophobic environment, while a red shift (to longer wavelengths) suggests they are more exposed to the solvent.[10]
-
Fluorescence Intensity: An increase or decrease in intensity can indicate changes in the local environment of the tryptophan residues.
-
-
Significant differences in λₘₐₓ or intensity between the two samples suggest that glycosylation has altered the protein's tertiary structure.[10]
-
Circular Dichroism for Assessing Secondary Structure Changes Upon Modification
This protocol describes the use of far-UV CD to detect changes in the secondary structure of a protein following a post-translational modification, such as methylation.[15]
Objective: To determine if a protein modification leads to changes in the protein's α-helical and β-sheet content.
Materials:
-
Modified and unmodified protein samples.
-
CD-compatible buffer (e.g., phosphate buffer with low chloride concentration).
-
Circular Dichroism spectropolarimeter equipped with a nitrogen purge.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
Procedure:
-
Sample Preparation:
-
Prepare solutions of the modified and unmodified proteins in a CD-compatible buffer at a concentration of approximately 0.1-0.2 mg/mL.
-
The buffer should have low absorbance in the far-UV region.
-
Filter the samples to remove any aggregates.
-
-
Measurement:
-
Set the instrument to scan in the far-UV region, typically from 250 nm down to 190 nm.
-
Record the CD spectrum for the buffer alone (baseline).
-
Record the CD spectra for both the modified and unmodified protein samples under the same conditions (temperature, scan speed, etc.).
-
Average multiple scans for each sample to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from each of the protein spectra.
-
Convert the raw data (millidegrees) to molar ellipticity ([θ]).
-
Compare the spectra of the modified and unmodified proteins. Characteristic spectral features include:
-
Significant differences in the spectra indicate a change in the secondary structure content of the protein due to the modification.[15] Deconvolution software can be used to estimate the percentage of each secondary structure element.
-
Conclusion
UV-Vis, Fluorescence, and Circular Dichroism spectroscopy are valuable tools in the arsenal of researchers studying protein modifications. Each technique offers unique insights into the structural and conformational consequences of these modifications. While UV-Vis can provide quantitative data on specific modifications with the aid of reagents, fluorescence spectroscopy offers high sensitivity to changes in the local environment of amino acid residues. Circular dichroism is unparalleled in its ability to rapidly assess changes in both secondary and tertiary protein structure. By selecting the appropriate method or, more powerfully, by combining these techniques, researchers can gain a comprehensive understanding of the impact of protein modifications, advancing our knowledge in fundamental biology and accelerating the development of novel therapeutics.
References
- 1. Phosphorylated Protein Levels in Animal-Sourced Food Muscles Based on Fe3+ and UV/Vis Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylated Protein Levels in Animal-Sourced Food Muscles Based on Fe3+ and UV/Vis Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel HPLC-UV-MS method for quantitative analysis of protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. sfrbm.org [sfrbm.org]
- 12. researchgate.net [researchgate.net]
- 13. Detection of protein oxidation products by fluorescence spectroscopy and trilinear data decomposition: Proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Circular dichroism spectroscopic study on structural alterations of histones induced by post-translational modifications in DNA damage responses: lysine-9 methylation of H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Far-UV vs. Near-UV Circular Dichroism: Key Differences in Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Near UV Circular Dichroism (CD) Spectroscopy Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Probing Tertiary Structure of Proteins Using Single Trp Mutations with Circular Dichroism at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nist.gov [nist.gov]
- 21. creative-biostructure.com [creative-biostructure.com]
Safety Operating Guide
Proper Disposal Procedures for 2,5-Dioxopyrrolidin-1-yl nonanoate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2,5-Dioxopyrrolidin-1-yl nonanoate is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in established safety protocols for N-hydroxysuccinimide (NHS) esters.
This compound, an N-hydroxysuccinimide (NHS) ester, is a reactive compound commonly used in bioconjugation and labeling. Due to its reactivity, specific procedures must be followed to ensure its safe disposal. The primary strategy involves the hydrolysis of the reactive NHS ester group to a less reactive carboxylate, followed by disposal as chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol details the chemical inactivation of this compound through hydrolysis, followed by the appropriate disposal of the resulting waste.
Experimental Protocol: Inactivation of this compound via Hydrolysis
-
Prepare a Quenching Solution: Prepare a solution with a pH of 8.6 or higher to facilitate rapid hydrolysis of the NHS ester.[1] This can be achieved using a variety of buffers:
-
0.1 M Sodium Bicarbonate or Sodium Carbonate buffer.
-
0.1 M Phosphate buffer, adjusting the pH with NaOH.
-
Alternatively, a solution of Tris or glycine (20-50mM) can be used to quench the NHS ester.[2]
-
-
Inactivation Procedure:
-
For small quantities of solid this compound, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF before adding it to the quenching solution.
-
For solutions of this compound in an organic solvent, slowly add the solution to the quenching buffer with stirring. Aim for a significant excess of the aqueous quenching solution.
-
Allow the reaction to proceed for at least one hour at room temperature to ensure complete hydrolysis. At a pH of 8.6, the half-life of an NHS ester is approximately 10 minutes, so one hour provides a sufficient safety margin.[1][2]
-
-
Waste Collection:
-
The resulting solution, containing the hydrolyzed nonanoic acid, N-hydroxysuccinimide, and the buffer salts, should be collected in a designated hazardous waste container for non-halogenated organic waste.
-
Clearly label the waste container with its contents.
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be placed in a sealed bag and disposed of as solid chemical waste.
-
Glassware should be decontaminated by rinsing with the quenching solution, followed by a thorough wash with detergent and water. The initial rinse should be collected as hazardous waste.
-
Disposal of Empty Containers
Empty containers of this compound must be handled with care to ensure no residual chemical remains.
-
Triple Rinse:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinseate as hazardous waste.
-
Subsequent rinses can be collected in the same hazardous waste container.
-
-
Container Disposal:
-
After triple rinsing and allowing the container to air dry in a fume hood, it can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. Consult your institution's specific guidelines for container disposal.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect Absorbed Material: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with the quenching solution described above, followed by a wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2,5-Dioxopyrrolidin-1-yl nonanoate
FOR IMMEDIATE RELEASE
[City, State] – To ensure the safety of researchers, scientists, and drug development professionals, this bulletin provides essential guidance on the proper handling and disposal of 2,5-Dioxopyrrolidin-1-yl nonanoate. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
This compound and similar N-hydroxysuccinimide (NHS) esters are valuable reagents in bioconjugation and chemical synthesis. However, they can pose hazards if not handled correctly. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to minimize exposure and ensure operational safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Nitrile or neoprene gloves.[2] - Eye Protection: Chemical safety goggles.[2][3] - Respiratory Protection: Use of a certified respirator (e.g., N95) is recommended, especially when handling powders outside of a fume hood to avoid dust inhalation.[2][3] - Lab Coat: A standard laboratory coat is required. |
| Dissolving and Solution Handling | - Gloves: Nitrile or neoprene gloves.[2] - Eye Protection: Chemical safety goggles and a face shield to protect against splashes.[4][5] - Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. - Lab Coat: A standard laboratory coat is required. |
| Spill Cleanup | - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[2] - Eye Protection: Chemical safety goggles and a face shield.[4][5] - Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and particulates.[2] - Protective Clothing: A chemical-resistant apron or coveralls may be necessary depending on the spill size.[2] |
| Waste Disposal | - Gloves: Nitrile or neoprene gloves.[2] - Eye Protection: Chemical safety goggles.[2][3] - Lab Coat: A standard laboratory coat is required. |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.
Handling Procedure
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[3] All personnel must be trained on the specific hazards of the chemical.
-
Engineering Controls: All work with this compound, especially when in powdered form or when creating solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: To minimize dust generation, weigh the solid compound carefully.[1] If possible, use a balance with a draft shield.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all contaminated surfaces.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][6]
Disposal Plan
-
Waste Collection: All waste materials containing this compound, including empty containers, contaminated PPE, and excess solutions, must be collected in a designated, properly labeled hazardous waste container.[6]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Professional Disposal: The disposal of chemical waste must be handled by a licensed professional waste disposal service.[3] Consult your local and institutional regulations for specific disposal requirements.[1]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and seek medical attention if irritation persists.[1][7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[7]
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their work, contributing to advancements in science and drug development while prioritizing personal and environmental safety.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
